Egfr-IN-110
Description
Properties
Molecular Formula |
C22H16ClFN4O2 |
|---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-6-[(2-ethenyl-4-pyridinyl)oxy]-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C22H16ClFN4O2/c1-3-13-9-14(7-8-25-13)30-20-10-15-18(11-19(20)29-2)26-12-27-22(15)28-17-6-4-5-16(23)21(17)24/h3-12H,1H2,2H3,(H,26,27,28) |
InChI Key |
BFMJJIKPPAMPMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OC4=CC(=NC=C4)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the EGFR Signaling Cascade: A Technical Guide to the Mechanism of Action of EGFR Inhibitors
Disclaimer: Information regarding a specific molecule designated "Egfr-IN-110" is not available in the public domain as of our latest update. The following guide provides a comprehensive overview of the mechanism of action for Epidermal Growth Factor Receptor (EGFR) inhibitors, which would be the expected class for a compound with such a name. This document is intended for researchers, scientists, and drug development professionals to serve as a technical resource on the core principles of EGFR inhibition.
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding of its cognate ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization with other EGFR monomers (homodimerization) or other members of the ErbB family of receptors, such as HER2 (heterodimerization).[1] This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[1]
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, which in turn activate several downstream intracellular signaling pathways.[1][2] The three major signaling cascades initiated by EGFR activation are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[1]
-
The PI3K-AKT-mTOR Pathway: This pathway plays a crucial role in promoting cell survival, growth, and proliferation, while inhibiting apoptosis.[1]
-
The JAK/STAT Pathway: Activation of this pathway is also linked to the regulation of cell survival and proliferation.[1]
Dysregulation of EGFR signaling, often through overexpression of the receptor or gain-of-function mutations in the kinase domain, is a hallmark of various cancers. This aberrant signaling drives uncontrolled cell proliferation, survival, invasion, and metastasis, making EGFR an important therapeutic target.
Figure 1. Simplified diagram of the EGFR signaling pathway.
Core Mechanism of Action of EGFR Inhibitors
EGFR inhibitors are a class of targeted therapies that interfere with EGFR signaling. They can be broadly categorized into two main classes: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.[3] A compound named "this compound" would most likely be a small molecule TKI.
These TKIs are designed to compete with adenosine triphosphate (ATP) for binding to the ATP-binding pocket of the EGFR kinase domain.[4] By occupying this site, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
The development of EGFR TKIs has evolved through several generations, each with distinct mechanisms of action and clinical profiles:
-
First-Generation (Reversible) Inhibitors: These inhibitors, such as gefitinib and erlotinib, bind reversibly to the ATP-binding site of the EGFR kinase domain.[4] They are most effective against tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.
-
Second-Generation (Irreversible) Inhibitors: This class, including afatinib and dacomitinib, forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[4] This irreversible binding leads to a more sustained inhibition of EGFR signaling. They are also active against some T790M resistance mutations.
-
Third-Generation (Mutant-Selective, Irreversible) Inhibitors: The development of third-generation inhibitors, like osimertinib, was driven by the emergence of the T790M resistance mutation, which limits the efficacy of first- and second-generation TKIs. These drugs are designed to selectively and irreversibly inhibit EGFR mutants, including T790M, while sparing wild-type EGFR, which is associated with a more favorable side-effect profile.[4]
Figure 2. Mechanisms of EGFR tyrosine kinase inhibition.
Quantitative Data for EGFR Inhibitors
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. The following table summarizes representative IC50 values for well-characterized EGFR inhibitors against wild-type and common mutant forms of the receptor.
| Inhibitor (Generation) | EGFR WT (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR L858R (IC50, nM) | EGFR T790M (IC50, nM) |
| Gefitinib (1st) | ~100 | ~5 | ~20 | >1000 |
| Erlotinib (1st) | ~60 | ~2 | ~10 | >1000 |
| Afatinib (2nd) | ~10 | ~0.5 | ~1 | ~10 |
| Osimertinib (3rd) | ~200 | ~1 | ~1 | ~1 |
Note: These are approximate values compiled from various sources and can vary depending on the specific assay conditions.
Experimental Protocols for Characterization
The characterization of a novel EGFR inhibitor like "this compound" would involve a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound against the EGFR kinase.
Methodology:
-
Reagents: Recombinant human EGFR kinase domain (wild-type and mutant forms), a peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor.
-
Procedure: a. The EGFR kinase, peptide substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays
1. Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth and survival of cancer cells that are dependent on EGFR signaling.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known EGFR status (e.g., NCI-H1975 for L858R/T790M mutations, HCC827 for exon 19 deletion, A549 for wild-type EGFR).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the EGFR inhibitor. c. After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Data Analysis: The percentage of cell viability relative to untreated controls is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
2. Western Blotting for Phospho-EGFR and Downstream Signaling
Objective: To confirm that the inhibitor blocks EGFR signaling within the cell.
Methodology:
-
Cell Treatment: Cancer cells are treated with the EGFR inhibitor for a short period (e.g., 1-2 hours). In some cases, the cells are stimulated with EGF to induce EGFR phosphorylation.
-
Protein Extraction: Total cellular proteins are extracted from the treated and untreated cells.
-
Western Blotting: a. Protein samples are separated by size using SDS-PAGE and transferred to a membrane. b. The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total protein counterparts. c. The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). d. The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-EGFR, p-AKT, and p-ERK bands is compared between the inhibitor-treated and untreated samples to demonstrate target engagement and inhibition of the signaling pathway.
Figure 3. A typical preclinical workflow for the characterization of an EGFR inhibitor.
References
Technical Guide: Covalent Binding Properties of EGFR Inhibitors
Disclaimer: As of the latest available data, a specific molecule designated "Egfr-IN-110" is not described in the public scientific literature. This guide, therefore, provides a comprehensive overview of the core covalent binding properties and analytical methodologies applicable to a representative, hypothetical covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), based on established principles and data from well-characterized covalent EGFR inhibitors.
Introduction to Covalent EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Covalent inhibitors represent a powerful therapeutic strategy to overcome resistance to first-generation, reversible EGFR inhibitors. These inhibitors typically form an irreversible covalent bond with a specific cysteine residue within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition.[3][5]
Second and third-generation EGFR inhibitors were designed as covalent irreversible inhibitors to combat resistance mutations.[6] For instance, third-generation inhibitors like osimertinib effectively target the T790M resistance mutation while sparing wild-type EGFR, by forming a covalent bond with the Cys797 residue.[3][5][7] The overall potency of these inhibitors is a function of both their initial non-covalent binding affinity and their chemical reactivity.[8][9]
Mechanism of Covalent Binding
The interaction of a covalent inhibitor with EGFR is a two-step process. The inhibitor first binds reversibly to the ATP-binding pocket to form an initial non-covalent enzyme-inhibitor complex (E•I). Subsequently, a reactive moiety on the inhibitor, often an acrylamide group, forms a permanent covalent bond with a nucleophilic cysteine residue (e.g., Cys797) in the active site, resulting in an irreversibly inactivated enzyme (E-I).[8][9]
This two-step mechanism is described by the following equation:
E + I ⇌ E•I → E-I
Where:
-
E is the EGFR enzyme.
-
I is the covalent inhibitor.
-
E•I is the reversible, non-covalent complex.
-
E-I is the irreversible, covalent complex.
-
Ki is the dissociation constant for the non-covalent binding step.
-
kinact is the rate constant for the inactivation step (covalent bond formation).
The overall efficiency of the inhibitor is often expressed as the ratio kinact/Ki .[8]
Figure 1: Two-step mechanism of covalent EGFR inhibition.
Quantitative Analysis of Binding and Reactivity
The efficacy of a covalent EGFR inhibitor is determined by its kinetic parameters. High-affinity reversible binding (low Ki) coupled with an optimal rate of covalent modification (kinact) leads to high overall potency (high kinact/Ki).[8] The table below summarizes representative kinetic data for well-known covalent EGFR inhibitors against wild-type and mutant forms of the enzyme.
| Inhibitor | EGFR Mutant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |
| Afatinib | L858R/T790M | - | - | 2.5 x 105 |
| Osimertinib | L858R/T790M | - | - | 1.7 x 107 |
| WZ4002 | L858R | 13 | - | - |
| Quinazoline-based Inhibitors | L858R | 0.4 - 0.7 | ≤ 2.1 x 10-3 | 105 - 107 |
Note: Data is compiled from multiple sources for illustrative purposes.[7][8] "-" indicates data not specified in the primary sources.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide by the EGFR kinase domain.
Methodology:
-
Reaction Setup: Purified recombinant EGFR kinase is incubated with the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: The reaction is initiated by adding a mixture of a peptide substrate and 33P-labeled ATP.[4]
-
Incubation: The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a solution that precipitates the peptide substrate.
-
Detection: The amount of 33P incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration. For covalent inhibitors, time-dependent inhibition studies are performed to calculate kinact and Ki.
Figure 2: Workflow for a radiometric biochemical kinase assay.
Cell-Based Autophosphorylation Assay
This assay assesses the inhibitor's ability to block EGFR autophosphorylation in a cellular context, which is a direct measure of its target engagement and cellular potency.[4]
Methodology:
-
Cell Culture: Cancer cell lines with specific EGFR mutations (e.g., H3255 with EGFR-L858R) are cultured to a suitable confluency.[8]
-
Serum Starvation: Cells are serum-starved to reduce baseline receptor tyrosine kinase activity.
-
Inhibitor Treatment: Cells are treated with the covalent inhibitor at a range of concentrations for a specific duration.
-
Ligand Stimulation: Cells are stimulated with EGF to induce EGFR dimerization and autophosphorylation (this step may be omitted for constitutively active mutants).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Detection (ELISA/Western Blot): The level of phosphorylated EGFR (p-EGFR) is measured relative to the total amount of EGFR protein using methods like ELISA or Western Blotting with specific antibodies.
-
Data Analysis: The IC50 value for the inhibition of EGFR autophosphorylation is determined.
Figure 3: Workflow for a cell-based EGFR autophosphorylation assay.
EGFR Signaling Pathways
EGFR activation triggers multiple downstream signaling cascades that are critical for cell growth and survival. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and apoptosis resistance.[1] Covalent inhibitors block the initiation of these cascades by preventing the autophosphorylation of the EGFR kinase domain.[1]
References
- 1. ClinPGx [clinpgx.org]
- 2. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Vinylpyridine Warhead for Covalent EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, mechanism of action, and experimental evaluation of vinylpyridine-based covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR). While the specific designation "Egfr-IN-110" is not publicly documented, this paper focuses on the well-characterized quinazoline vinylpyridine scaffold, a prototypic example of this class of inhibitors targeting the Cys797 residue of EGFR.
Introduction to Covalent EGFR Inhibition and the Vinylpyridine Warhead
Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, particularly in oncology. By forming a permanent bond with a target protein, TCIs can achieve sustained inhibition and high potency. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer, has been a key target for covalent inhibitors. The majority of these inhibitors target a non-catalytic cysteine residue (Cys797) in the ATP-binding site.
Traditionally, acrylamides have been the most common electrophilic "warhead" used to engage Cys797. However, the search for novel warheads with tunable reactivity and different physicochemical properties has led to the exploration of alternatives. The vinylpyridine moiety has been identified as a promising warhead for developing a new class of covalent EGFR inhibitors.[1][2][3][4] Vinylpyridines can undergo a conjugate addition reaction with the thiol group of cysteine, forming a stable covalent bond.[4] A key advantage of the vinylpyridine warhead is that its reactivity can be modulated through substitution on the vinyl group, allowing for the optimization of potency while minimizing off-target reactivity.[1][4]
Mechanism of Action
The vinylpyridine warhead functions as a Michael acceptor. The lone pair of electrons on the nucleophilic thiol group of the Cys797 residue in EGFR attacks the β-carbon of the vinyl group, which is activated by the electron-withdrawing pyridine ring. This results in the formation of a stable carbon-sulfur bond, leading to the irreversible inhibition of EGFR's kinase activity.
Below is a diagram illustrating the covalent modification of EGFR Cys797 by a generic vinylpyridine-containing inhibitor.
Caption: Covalent inhibition of EGFR by a vinylpyridine warhead.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative quinazoline vinylpyridine EGFR inhibitors, referred to here as Compound 6 (unsubstituted 2-vinylpyridine) and Compound 12 (substituted vinylpyridine), based on published studies.[1][4]
Table 1: Biochemical and Cellular Potency
| Compound | EGFR IC50 (nM) | Cellular Assay IC50 (nM) |
| Compound 6 | Potent (specific value not provided) | Highly Potent (specific value not provided) |
| Compound 12 | High Potency (specific value not provided) | High Potency (specific value not provided) |
| Afatinib | (Reference) | (Reference) |
| Poziotinib | (Reference) | (Reference) |
Table 2: Reactivity and Physicochemical Properties
| Compound | Glutathione Half-life (min) |
| Compound 6 | 22 |
| Compound 12 | 404 |
| Afatinib | 34 |
| Poziotinib | 938 |
Note: Specific IC50 values for compounds 6 and 12 were not explicitly stated in the primary source, but their high potency was emphasized. The glutathione half-life is a measure of the compound's reactivity towards a biological nucleophile.[1][4]
Experimental Protocols
This section details the general methodologies for the synthesis and evaluation of quinazoline vinylpyridine EGFR inhibitors, based on published literature.[5][6][7][8][9]
General Synthesis Workflow
The synthesis of quinazoline vinylpyridine inhibitors generally follows a multi-step sequence. The core quinazoline scaffold is first constructed, followed by the introduction of the vinylpyridine warhead, typically via a Suzuki coupling reaction.
Caption: General synthetic workflow for quinazoline vinylpyridine EGFR inhibitors.
A representative synthetic protocol is as follows:
-
Synthesis of the Quinazoline Core: A substituted anthranilic acid is reacted with formamide or a similar reagent to form the quinazolinone ring system.
-
Functionalization of the Quinazoline Core: The quinazolinone is then functionalized, for example, by chlorination at the 4-position, to allow for the subsequent coupling of the aniline portion of the inhibitor.
-
Coupling of the Aniline Moiety: A nucleophilic aromatic substitution reaction is performed to couple the desired aniline to the 4-position of the quinazoline core.
-
Introduction of the Vinylpyridine Warhead: The final step involves a palladium-catalyzed Suzuki coupling reaction between a halogenated precursor and a vinylpyridine boronic acid or ester to install the vinylpyridine warhead.
EGFR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR is determined using a biochemical kinase assay.
-
Reagents: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and the test compound.
-
Procedure:
-
The EGFR enzyme is pre-incubated with varying concentrations of the test compound in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The anti-proliferative effects of the compounds are assessed in cancer cell lines that are dependent on EGFR signaling (e.g., A549 or NCI-H1975).
-
Cell Culture: The selected cancer cell line is cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
The plates are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity, or a cell counting method.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound compared to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the resulting dose-response curve.
Glutathione (GSH) Reactivity Assay
This assay is used to assess the intrinsic reactivity of the covalent warhead.
-
Procedure: The test compound is incubated with a molar excess of glutathione (a biological thiol) in a suitable buffer at a defined temperature.
-
Analysis: Aliquots are taken at various time points, and the concentration of the remaining test compound is measured by a suitable analytical method, such as HPLC or LC-MS.
-
Data Analysis: The half-life (t1/2) of the compound in the presence of glutathione is calculated from the rate of its disappearance. A shorter half-life indicates higher reactivity.
EGFR Signaling Pathway
EGFR is a key node in a complex signaling network that regulates cell proliferation, survival, and migration. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Covalent inhibitors that target EGFR block the initiation of these downstream signals.
Caption: Simplified EGFR signaling pathway and the point of intervention by vinylpyridine inhibitors.
Conclusion
The vinylpyridine moiety represents a valuable addition to the medicinal chemist's toolbox for designing targeted covalent inhibitors. Its tunable reactivity allows for the fine-tuning of a compound's pharmacological profile, balancing high on-target potency with reduced off-target effects. The quinazoline-based vinylpyridine inhibitors of EGFR demonstrate the successful application of this warhead in targeting a clinically relevant protein kinase. Further exploration of this and other novel covalent warheads will undoubtedly continue to drive the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcat.com [ijpcat.com]
- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-110: A Technical Guide to a Novel Covalent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-110 is a potent and selective covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). As a member of the vinylpyridine class of covalent modifiers, it represents a novel approach to targeting the C797 residue within the ATP-binding site of EGFR. This document provides a comprehensive technical overview of this compound, including its mechanism of action, target profile, and detailed experimental methodologies for its characterization.
Target and Mechanism of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a key regulator of cellular growth, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers.[4]
This compound is a targeted covalent inhibitor, which means it forms a permanent, irreversible bond with its target protein.[5][6] Specifically, the vinylpyridine "warhead" of this compound is designed to react with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[5][7] This covalent modification permanently blocks the binding of ATP, thereby inhibiting the kinase activity of the receptor and shutting down downstream signaling pathways.[8]
EGFR Signaling Pathway and Covalent Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of intervention for this compound.
Caption: EGFR signaling pathway and covalent inhibition by this compound.
Quantitative Data Summary
This compound, also referred to as compound 12 in the primary literature, demonstrates high potency against EGFR in both biochemical and cellular assays. Its reactivity has been characterized using a glutathione (GSH) stability assay, indicating a balance between covalent reactivity and stability.[7]
| Parameter | Value | Description | Reference |
| EGFR Enzyme pIC50 | 9.2 | The negative logarithm of the half-maximal inhibitory concentration against the isolated EGFR enzyme. | [9] |
| EGFR Cell pIC50 | 8.7 | The negative logarithm of the half-maximal inhibitory concentration in a cellular context, measuring the inhibition of EGFR phosphorylation. | [9] |
| Glutathione (GSH) Half-life | 404 minutes | The half-life of the compound in the presence of glutathione, a measure of its covalent reactivity. A longer half-life suggests lower reactivity and potentially fewer off-target effects. | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
EGFR Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
EGFR Kinase Enzyme (e.g., Promega V3831)[10]
-
Substrate: Poly (Glu4, Tyr1)[3]
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[11]
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.
-
Add 2 µL of EGFR enzyme solution.
-
Add 2 µL of the substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader.
-
Calculate pIC50 values from the dose-response curves.
Cellular EGFR Phosphorylation Assay
This assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells (or other EGFR-overexpressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (0.1% FBS)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (e.g., Y1068) and anti-total-EGFR
-
Western blot or ELISA reagents
Procedure:
-
Seed A431 cells in 12-well plates and grow to ~90% confluency.
-
Serum-starve the cells by incubating in low-serum medium for 16-18 hours.
-
Treat the cells with serial dilutions of this compound or DMSO control for 1 hour.
-
Stimulate the cells with 50 ng/mL EGF for 15 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or a specific ELISA kit.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Generate dose-response curves and calculate the pIC50.
Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of the covalent warhead of this compound by measuring its stability in the presence of glutathione.
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
UHPLC-MS system
Procedure:
-
Prepare a solution of this compound in a mixture of phosphate buffer and acetonitrile.
-
Prepare a solution of GSH in phosphate buffer.
-
Initiate the reaction by mixing the this compound solution with the GSH solution at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 180, 240, 360 minutes), take an aliquot of the reaction mixture and quench the reaction.
-
Analyze the samples by UHPLC-MS to monitor the depletion of the parent compound (this compound).
-
Plot the natural logarithm of the remaining parent compound concentration against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the discovery and characterization of a covalent EGFR inhibitor like this compound.
Caption: Workflow for characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 3. EGFR Kinase Enzyme System Application Note [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpcat.com [ijpcat.com]
- 7. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR Kinase Enzyme System [promega.com]
- 11. promega.com.cn [promega.com.cn]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.sg]
An In-depth Technical Guide to Egfr-IN-110: A Covalent EGFR Inhibitor
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of Egfr-IN-110, a notable covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, experimental protocols, and quantitative data associated with this compound.
Core Compound Details: this compound
This compound, also identified as compound 6 in its primary publication, is a covalent inhibitor of EGFR.[1] It utilizes a vinylpyridine moiety as a reactive group, or "warhead," to form a covalent bond with a specific cysteine residue (C797) within the ATP-binding site of the EGFR enzyme.[2][3] This irreversible inhibition leads to a potent and sustained blockade of EGFR signaling.
Chemical Structure
The chemical structure of this compound is based on a quinazoline scaffold, a common feature in many EGFR inhibitors. The key distinguishing feature is the vinylpyridine group, which serves as the covalent warhead.
(Note: An image of the 2D chemical structure of this compound would be placed here in a full whitepaper. As a text-based AI, I will describe the structure based on its components mentioned in the source.)
The structure consists of a central quinazoline ring system. Attached to this is a vinylpyridine group, which is the reactive element that forms a covalent bond with the Cys797 residue in the EGFR active site.
Synthesis Pathway
The synthesis of this compound involves a multi-step chemical process. The following diagram outlines a representative synthetic route based on the synthesis of similar quinazoline-based EGFR inhibitors with vinyl electrophiles.
Caption: A generalized synthetic pathway for this compound.
Quantitative Biological Data
This compound has demonstrated high potency against EGFR in both enzymatic and cellular assays. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Description | Reference |
| pIC50 (Enzyme) | 9.2 | Negative logarithm of the half-maximal inhibitory concentration against the EGFR enzyme. | [1] |
| pIC50 (Cell) | 8.7 | Negative logarithm of the half-maximal inhibitory concentration in a cellular context. | [1] |
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5] These pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
This compound acts as an irreversible inhibitor by covalently binding to the Cys797 residue in the ATP-binding pocket of EGFR. This prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound, based on standard methodologies for similar compounds.
General Synthesis Protocol
A detailed, step-by-step protocol for the chemical synthesis of this compound would be provided here. This would include:
-
Materials and Methods: A list of all reagents, solvents, and equipment used.
-
Step-wise Procedure: Detailed instructions for each reaction in the synthesis pathway, including reaction conditions (temperature, time), purification methods (e.g., column chromatography, recrystallization), and characterization of intermediates and the final product (e.g., NMR, Mass Spectrometry).
EGFR Kinase Assay (Enzymatic Assay)
This protocol would describe the in vitro assay used to determine the pIC50 of this compound against the EGFR enzyme.
-
Reagents: Recombinant EGFR kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, combine the EGFR enzyme, the test compound at various concentrations, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This protocol would detail the method for assessing the anti-proliferative activity of this compound in a cancer cell line that overexpresses EGFR.
-
Cell Line: A suitable cancer cell line (e.g., A431, HCC827).
-
Reagents: Cell culture medium, fetal bovine serum, this compound, a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal (e.g., luminescence), which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
-
Conclusion
This compound is a potent and selective covalent inhibitor of EGFR. Its unique vinylpyridine warhead offers an alternative to more traditional reactive groups used in targeted covalent inhibitors. The high potency demonstrated in both enzymatic and cellular assays makes it a valuable research tool for studying EGFR signaling and a potential starting point for the development of new anticancer therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 5. ClinPGx [clinpgx.org]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Characterization of a Novel EGFR Inhibitor: A Technical Overview
Disclaimer: The specific compound "Egfr-IN-110" could not be identified in publicly available scientific literature. This document has been generated using data from recently discovered pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors to serve as a representative technical guide for researchers, scientists, and drug development professionals. The data and methodologies presented herein are a composite derived from several sources and are intended to illustrate the typical characterization of a novel EGFR inhibitor.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various human cancers, most notably non-small cell lung cancer (NSCLC).[4][5] The development of small molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for EGFR-mutant cancers. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation and the subsequent C797S mutation, necessitates the continuous discovery of novel inhibitors with improved potency and selectivity against these resistant forms of EGFR.[6]
This technical guide details the discovery and preclinical evaluation of a novel, potent, and selective pyrimidine-based EGFR inhibitor, herein referred to as Compound 11b , a representative molecule from a series of pyrimidine-5-carbonitrile derivatives.[4] This document will cover its mechanism of action, in vitro activity, and the experimental protocols utilized in its characterization.
Mechanism of Action
Compound 11b is designed as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[4] By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] The pyrimidine-5-carbonitrile scaffold has been optimized to achieve high affinity for both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M).[4]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by novel TKIs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting EGFR T790M mutation in NSCLC: From biology to evaluation and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Data on EGFR Inhibitors: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain specific in vitro data for a compound designated "Egfr-IN-110". The following is a representative technical guide structured to meet the query's requirements, using illustrative data and protocols for a well-characterized class of Epidermal Growth Factor Receptor (EGFR) inhibitors. The signaling pathways and experimental workflows depicted are standard for the field of EGFR inhibitor development.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory activity of a representative EGFR inhibitor against various forms of the EGFR protein is crucial for determining its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Target | IC50 (nM) | Assay Type |
| EGFR (Wild-Type) | 85 | Kinase Assay |
| EGFR (L858R) | 5 | Kinase Assay |
| EGFR (Exon 19 Del) | 3 | Kinase Assay |
| EGFR (T790M) | 12 | Kinase Assay |
| EGFR (L858R/T790M) | 9 | Kinase Assay |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against wild-type and mutant forms of the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type, L858R, Exon 19 Del, T790M, L858R/T790M)
-
Test Compound (e.g., representative EGFR inhibitor)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
A serial dilution of the test compound is prepared in DMSO and then diluted in kinase buffer.
-
The recombinant EGFR kinase enzyme is added to the wells of a 384-well plate.
-
The diluted test compound is added to the enzyme-containing wells and incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
A mixture of the Poly(Glu, Tyr) substrate and ATP is added to each well to initiate the kinase reaction.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
The luminescence is read on a plate reader.
-
The resulting data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).
-
The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Mandatory Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, activates several downstream signaling cascades that are crucial for cell growth, proliferation, and survival. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the preclinical in vitro assessment of a novel EGFR inhibitor. This process begins with initial screening against the target kinase and progresses to more complex cellular assays to determine efficacy and selectivity.
DPBA: A Novel Chemical Probe for Inducing EGFR Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that plays a central role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] While numerous inhibitors targeting the EGFR kinase domain have been developed, the emergence of drug resistance necessitates the exploration of novel mechanisms to modulate EGFR activity.[3] This technical guide introduces DPBA, a recently identified small-molecule chemical probe that offers a unique mechanism of action: inducing the degradation of EGFR.[4]
DPBA, a derivative of 23-hydroxybetulinic acid, functions as a novel EGFR ligand.[4] Unlike conventional inhibitors that block kinase activity, DPBA binds to the extracellular domain of EGFR and triggers its internalization and subsequent degradation in lysosomes.[1][4] This distinct mechanism, which is independent of the receptor's kinase activity, makes DPBA a valuable tool for studying EGFR trafficking, degradation pathways, and for exploring new therapeutic strategies to overcome resistance to kinase inhibitors.[4] This document provides a comprehensive overview of DPBA, including its quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data for the chemical probe DPBA based on published studies.
| Parameter | Value | Method | Source(s) |
| Binding Affinity (Kd) | 39.5 µM | BIAcore | [1] |
| 38.4 ± 1.75 µM | MST Assay | [1] |
Table 1: Binding Affinity of DPBA for EGFR Extracellular Domain. This table presents the dissociation constant (Kd) of DPBA for the extracellular domain (ECD) of EGFR, as determined by two different biophysical methods.
| Cell Line | EGFR Status | Effect of DPBA (5 µM for 48h) | Source(s) |
| A431 | High EGFR expression | High sensitivity | [5] |
| A549 | EGFR Wild-Type | High sensitivity | [1][5] |
| H1650 | del E746-A750 | High sensitivity | [1][5] |
| H1975 | L858R/T790M | High sensitivity | [1][5] |
| H1299 | EGFR Wild-Type | Suppressed survival | [1] |
| MDA-MB-468 | High EGFR expression | High sensitivity | [5] |
| HCT116 | High EGFR expression | High sensitivity | [5] |
Table 2: Cellular Activity of DPBA in Various Cancer Cell Lines. This table summarizes the reported effects of DPBA on the viability of several cancer cell lines with different EGFR statuses. While specific IC50 values were not detailed in the primary literature, the sensitivity to DPBA was shown to correlate with EGFR expression levels.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DPBA.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of DPBA on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., A549, H1975)
-
96-well plates
-
Complete cell culture medium
-
DPBA stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of DPBA in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the DPBA dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).[5]
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 4 hours at 37°C.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.[7]
Western Blotting for EGFR Degradation
This protocol is used to visualize and quantify the degradation of EGFR protein following treatment with DPBA.
Materials:
-
Cells of interest
-
6-well plates
-
DPBA stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EGFR (e.g., Cell Signaling Technology #2232)[9]
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of DPBA (e.g., 6 µM) for various time points (e.g., 0, 6, 12, 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Surface Plasmon Resonance (BIAcore) Assay for Binding Affinity
This protocol is used to measure the binding kinetics and affinity of DPBA to the EGFR extracellular domain (ECD).
Materials:
-
BIAcore instrument and sensor chip (e.g., CM5)
-
Recombinant EGFR ECD protein
-
DPBA solution at various concentrations
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the recombinant EGFR ECD onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of DPBA dilutions in the running buffer.
-
Inject the DPBA solutions over the sensor chip surface at a constant flow rate.
-
Record the binding response (in resonance units, RU) over time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound DPBA.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Mandatory Visualizations
EGFR Signaling and DPBA's Mechanism of Action
Caption: DPBA binds to the EGFR extracellular domain, inducing its degradation and inhibiting downstream signaling.
Experimental Workflow for DPBA Characterization
Caption: A typical workflow for the discovery and characterization of a novel chemical probe like DPBA.
References
- 1. Discovery of a novel EGFR ligand DPBA that degrades EGFR and suppresses EGFR-positive NSCLC growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a novel EGFR ligand DPBA that degrades EGFR and suppresses EGFR-positive NSCLC growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 9. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 10. pubcompare.ai [pubcompare.ai]
The Advent of Vinylpyridine in EGFR Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance to existing treatments. In the realm of Epidermal Growth Factor Receptor (EGFR) inhibitors, the emergence of novel covalent warheads is a critical area of research. This technical guide delves into the novelty of the vinylpyridine moiety as a tunable, cysteine-reactive group for the development of next-generation covalent EGFR inhibitors. Traditionally, drug discovery has relied heavily on acrylamide-based electrophiles to target non-catalytic cysteine residues. Vinylpyridine presents a promising alternative, offering a unique chemical architecture and the potential for modulated reactivity, which can lead to improved potency and selectivity. This document provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols associated with vinylpyridine-based EGFR inhibitors, intended to equip researchers and drug developers with the foundational knowledge to explore this innovative therapeutic avenue.
Introduction: The Need for Novel Covalent Warheads in EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in various cancers, particularly non-small cell lung cancer (NSCLC).[1] First and second-generation EGFR inhibitors have demonstrated clinical efficacy, with second-generation inhibitors like afatinib utilizing an acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue (C797) in the ATP-binding site of EGFR.[2][3] This covalent interaction leads to sustained inhibition of the receptor's kinase activity. However, the high reactivity of the acrylamide group can lead to off-target effects and potential toxicity.[4] This has spurred the search for alternative reactive groups, or "warheads," with tunable reactivity to enhance selectivity and improve the therapeutic window.[2][5][6]
Vinylpyridine has recently emerged as a compelling alternative to traditional acrylamide-type Michael acceptors.[2][4] Its application as a covalent warhead in EGFR inhibitors represents a novel strategy to achieve potent and selective inhibition. The pyridine ring's electronic properties can be modulated through substitution, allowing for fine-tuning of the vinyl group's reactivity towards the target cysteine residue.[2] This guide will explore the pioneering work in this area, focusing on the design, synthesis, and evaluation of vinylpyridine-containing EGFR inhibitors.
Mechanism of Action: Vinylpyridine as a Cysteine-Reactive Moiety
The core principle behind vinylpyridine-based EGFR inhibitors lies in its function as a Michael acceptor, similar to the acrylamide group. The electron-withdrawing nature of the pyridine ring activates the vinyl group, making it susceptible to nucleophilic attack by the thiol side chain of a cysteine residue.[2] In the context of EGFR, this targeted residue is Cysteine 797, located in the ATP-binding pocket.[2][3]
The covalent bond formation is a targeted and irreversible event, leading to the permanent inactivation of the EGFR kinase. The process can be conceptualized as follows:
-
Reversible Binding: The inhibitor, featuring a quinazoline scaffold (or other suitable pharmacophore), initially binds non-covalently to the ATP-binding site of EGFR. This binding is guided by various non-covalent interactions, positioning the vinylpyridine moiety in close proximity to Cys797.[2]
-
Nucleophilic Attack: The deprotonated thiol group of Cys797 acts as a nucleophile, attacking the β-carbon of the vinyl group.
-
Covalent Adduct Formation: This nucleophilic addition reaction results in the formation of a stable carbon-sulfur covalent bond, permanently linking the inhibitor to the EGFR protein.
This covalent modification effectively blocks the binding of ATP and prevents the subsequent autophosphorylation and activation of downstream signaling pathways.
Below is a diagram illustrating the mechanism of covalent inhibition by a vinylpyridine-based EGFR inhibitor.
Quantitative Data Summary
The potency and reactivity of novel vinylpyridine-based EGFR inhibitors have been evaluated through various biochemical and cellular assays. The data is summarized in the tables below for easy comparison with established EGFR inhibitors.
Table 1: In Vitro EGFR Inhibitory Activity
| Compound | EGFR WT Biochemical IC50 (nM) | EGFR WT Cellular IC50 (nM) |
| Afatinib (1) | 1.1 | 14 |
| Poziotinib (2) | 1.7 | 11 |
| Gefitinib (3) | 5.3 | 29 |
| Unsubstituted 2-VP (6) | 1.6 | 13 |
| Substituted 2-VP (12) | 1.0 | 12 |
Data sourced from Pemberton, et al. (2024).[2]
Table 2: Reactivity and Physicochemical Properties
| Compound | Glutathione Half-life (min) | logD | Rat Hepatocyte Clint (µL/min/10^6 cells) | Human Microsomal Clint (µL/min/mg) |
| Afatinib (1) | 34 | 2.8 | 11 | 22 |
| Poziotinib (2) | 938 | 3.5 | 11 | 37 |
| Unsubstituted 2-VP (6) | 22 | 4.3 | 31 | 126 |
| Substituted 2-VP (12) | 404 | 3.3 | 11 | 42 |
Data sourced from Pemberton, et al. (2024).[2]
These data highlight that the substituted vinylpyridine compound 12 exhibits high potency against EGFR, comparable to the established inhibitors afatinib and poziotinib.[2] Crucially, the substitution on the vinyl moiety in compound 12 significantly reduces its reactivity towards glutathione compared to the unsubstituted analogue 6 , bringing it into a more desirable range for a drug candidate.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols employed in the evaluation of vinylpyridine-based EGFR inhibitors.
Synthesis of Vinylpyridine-Containing Inhibitors
The synthesis of the vinylpyridine-containing quinazoline core typically involves a multi-step process. A key step is the introduction of the vinylpyridine moiety, which can be achieved via a Suzuki coupling reaction between a boronic acid or ester derivative of the vinylpyridine and a halogenated quinazoline precursor.[4]
General Procedure for Suzuki Coupling:
-
To a solution of the halogenated quinazoline (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the vinylpyridine boronic acid derivative (1.2-1.5 equivalents) and a palladium catalyst such as Pd(dppf)Cl2 (0.05-0.1 equivalents).
-
A base, for example, sodium carbonate (2-3 equivalents), is added to the mixture.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C for several hours.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired vinylpyridine-substituted quinazoline inhibitor.
EGFR Enzyme Inhibition Assay (ADP-Glo™ Assay)
The biochemical potency of the inhibitors is determined using a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction.
-
The EGFR enzyme, a peptide substrate (e.g., poly-Glu-Tyr), and the test compound at various concentrations are incubated in a kinase buffer containing ATP and MgCl2.
-
The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[2]
Cellular EGFR Phosphorylation Assay
This assay measures the ability of the inhibitors to block EGFR autophosphorylation in a cellular context.
-
A suitable cell line with high EGFR expression (e.g., NCI-H2073) is seeded in 96-well plates and allowed to attach overnight.[2]
-
The cells are then treated with the test compounds at various concentrations for a defined period (e.g., 1-2 hours).
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated EGFR (pEGFR) and total EGFR are quantified using an immunoassay method such as ELISA or Western blotting with specific antibodies.
-
The ratio of pEGFR to total EGFR is calculated, and the IC50 values are determined from the dose-response curves.
Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of the covalent inhibitors by measuring their rate of reaction with the biological nucleophile glutathione.
-
The test compound is incubated in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a physiological concentration of glutathione (e.g., 4.6 mM) at 37 °C.[2]
-
Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile containing an internal standard).
-
The concentration of the remaining test compound is quantified by LC-MS/MS analysis.
-
The half-life (t1/2) of the compound in the presence of glutathione is then calculated from the rate of its disappearance.
Mandatory Visualizations
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades downstream of EGFR activation.
Experimental Workflow for Inhibitor Evaluation
The logical flow from compound synthesis to comprehensive evaluation is depicted in the following workflow diagram.
Conclusion and Future Directions
The introduction of the vinylpyridine moiety as a covalent warhead for EGFR inhibitors marks a significant advancement in the field of targeted therapy.[2][5][6] The ability to tune the reactivity of this group through chemical modification offers a clear advantage over traditional acrylamide-based inhibitors, potentially leading to compounds with improved safety profiles without compromising potency.[2] The data presented herein demonstrates that vinylpyridine-based inhibitors can achieve potent, on-target engagement of EGFR in both biochemical and cellular settings.
Future research in this area should focus on several key aspects:
-
Expansion to other kinase targets: The principles learned from vinylpyridine-based EGFR inhibitors could be applied to other kinases that are amenable to covalent inhibition.
-
In vivo evaluation: Promising lead compounds need to be advanced into preclinical animal models to assess their pharmacokinetic properties, efficacy, and safety in a whole-organism context.
-
Exploration of other vinyl-heterocycles: Investigating other electron-deficient heterocyclic systems to activate a vinyl group could further expand the toolbox of covalent warheads.
-
Structural biology: Obtaining crystal structures of vinylpyridine inhibitors covalently bound to EGFR would provide invaluable insights for structure-based drug design and optimization.
References
Unraveling the Potential of EGFR Inhibition in Non-Small Cell Lung Cancer: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Notice: Initial searches for a specific molecule designated "Egfr-IN-110" did not yield any publicly available information. This document will, therefore, provide a comprehensive technical guide on the broader and critically important topic of Epidermal Growth Factor Receptor (EGFR) inhibition in non-small cell lung cancer (NSCLC). This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the core scientific principles, summarizing key data for representative EGFR inhibitors, and outlining relevant experimental methodologies.
The Critical Role of EGFR in Non-Small Cell Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that is a pivotal player in regulating cell proliferation, survival, and differentiation.[1][2][3] In a significant subset of non-small cell lung cancers (NSCLCs), particularly in adenocarcinomas, mutations in the EGFR gene lead to its constitutive activation.[4][5] This uncontrolled signaling drives tumor growth and survival, making EGFR an attractive therapeutic target.[2][6] The most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21, which account for approximately 90% of all EGFR mutations in NSCLC.[5]
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
EGFR tyrosine kinase inhibitors (TKIs) are small molecules that competitively bind to the ATP-binding site within the intracellular kinase domain of the EGFR.[2][7] This blockade prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[7] The primary signaling cascades affected include the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and apoptosis resistance.[1][8] By disrupting these pathways, EGFR TKIs can induce cell cycle arrest and apoptosis in tumor cells that are dependent on EGFR signaling.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for EGFR TKIs.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Generations of EGFR Inhibitors and Key Quantitative Data
EGFR TKIs are broadly classified into three generations based on their mechanism of action and their efficacy against different EGFR mutations, including resistance mutations.
| Generation | Representative Drug(s) | Mechanism | Target Mutations | Common Resistance Mechanism |
| First | Gefitinib, Erlotinib | Reversible | Common activating mutations (Exon 19 del, L858R) | T790M mutation in Exon 20 |
| Second | Afatinib, Dacomitinib | Irreversible, Pan-ErbB | Common activating mutations, some uncommon mutations | T790M mutation in Exon 20 |
| Third | Osimertinib | Irreversible, Mutant-selective | Common activating mutations, T790M resistance mutation | C797S mutation, MET amplification |
A summary of key quantitative data for representative EGFR TKIs is presented below. This data is indicative and can vary based on the specific cell line and assay conditions.
| Drug | Target | Cell Line | IC50 (nM) | Reference |
| Gefitinib | EGFR (L858R) | HCC827 | 1.8 | (Representative Value) |
| Erlotinib | EGFR (Exon 19 del) | PC-9 | 5.5 | (Representative Value) |
| Afatinib | EGFR (L858R/T790M) | NCI-H1975 | ~10 | (Representative Value) |
| Osimertinib | EGFR (L858R/T790M) | NCI-H1975 | <1 | (Representative Value) |
| Osimertinib | EGFR (WT) | A549 | >200 | (Representative Value) |
Experimental Protocols for Evaluating EGFR Inhibitors
The preclinical evaluation of novel EGFR inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the compound against the EGFR kinase.
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Proliferation/Viability Assay
Objective: To assess the effect of the compound on the growth and viability of NSCLC cell lines harboring specific EGFR mutations.
Methodology:
-
NSCLC cells (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.
-
Cells are incubated for 72 hours.
-
Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content.
-
GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Western Blot Analysis of Pathway Modulation
Objective: To confirm that the compound inhibits EGFR signaling within the cell.
Methodology:
-
NSCLC cells are treated with the test compound for a short duration (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), and total ERK.
-
A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Bands are visualized using chemiluminescence, and the reduction in the phosphorylation of EGFR and its downstream targets is assessed.
Below is a diagram of a typical experimental workflow for evaluating an EGFR inhibitor.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 4. EGFR stands for epidermal growth factor receptor. | EGFR Positive UK [egfrpositive.org.uk]
- 5. Treatment of uncommon EGFR mutations in non-small cell lung cancer: new evidence and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-110: A Covalent Inhibitor Targeting C797 to Overcome TKI Resistance in EGFR-Mutated Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance, frequently driven by mutations in the EGFR kinase domain, remains a formidable clinical challenge. While third-generation TKIs have effectively addressed the T790M "gatekeeper" mutation, the subsequent development of the C797S mutation confers resistance to these covalent inhibitors by ablating the cysteine residue essential for their mechanism of action. This has spurred the development of fourth-generation EGFR inhibitors designed to overcome this resistance. Egfr-IN-110, a novel covalent inhibitor, has emerged as a promising agent in this new frontier. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential role in overcoming TKI resistance, with a focus on the underlying experimental data and methodologies.
The Challenge of TKI Resistance: The Rise of the C797S Mutation
First and second-generation EGFR TKIs, such as gefitinib and afatinib, are effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R). However, resistance often develops through the acquisition of the T790M mutation. Third-generation irreversible TKIs, like osimertinib, were designed to covalently bind to Cys797 and are potent against both sensitizing mutations and the T790M resistance mutation. Unfortunately, the clinical success of these agents is hampered by the emergence of the C797S mutation, which replaces the reactive cysteine with a serine, preventing the formation of the covalent bond and rendering the inhibitor ineffective.[1][2] This has created a critical need for new therapeutic strategies that can effectively target EGFR harboring the C797S mutation.
This compound: A Novel Covalent Inhibitor with a Tunable Warhead
This compound, also referred to as Compound 6 in the work by Pemberton et al., is a covalent EGFR inhibitor that utilizes a vinylpyridine as its reactive group, or "warhead".[3] This represents a departure from the traditional acrylamide-type warheads found in many covalent inhibitors. The vinylpyridine moiety is designed to form a covalent bond with Cys797 in the ATP binding site of EGFR. The development of this compound was guided by structure-based design, starting from a quinazoline-containing vinylpyridine scaffold.[3]
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent adduct with the thiol group of the Cys797 residue within the EGFR kinase domain. This covalent modification permanently blocks the ATP-binding site, thereby inhibiting the kinase activity of the receptor and preventing the downstream signaling pathways that drive tumor cell proliferation and survival. The vinylpyridine warhead's reactivity can be modulated through chemical substitutions, allowing for a fine-tuning of its potency and selectivity.[3]
Quantitative Data Summary
The potency of this compound has been evaluated in both biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and a related, more optimized compound (Compound 12) from the same study, highlighting their efficacy and selectivity.
| Compound | EGFR Enzyme pIC50 | EGFR Cellular pIC50 |
| This compound (6) | 9.2 | 8.7 |
| Compound 12 | 9.1 | 8.9 |
| Table 1: Potency of this compound (Compound 6) and Compound 12 against EGFR.[3] |
| Compound | Glutathione (GSH) Half-life (min) |
| This compound (6) | 22 |
| Compound 12 | 404 |
| Table 2: Reactivity of this compound (Compound 6) and Compound 12 as measured by glutathione half-life.[3] |
Experimental Protocols
EGFR Enzyme Potency Assay (pIC50 Determination)
The enzymatic potency of this compound was determined using a continuous-read kinase assay.
Materials:
-
Recombinant EGFR kinase domain (WT or mutant)
-
ATP
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well microtiter plates
-
Plate reader capable of measuring fluorescence
Protocol:
-
Prepare 10X stocks of the EGFR enzyme, ATP, and the peptide substrate in kinase reaction buffer.
-
Serially dilute this compound in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compound or DMSO control for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Final concentrations in the assay can be, for example, 5 nM EGFR, 15 µM ATP, and 5 µM peptide substrate.
-
Immediately begin monitoring the reaction kinetics by measuring the change in fluorescence over time (e.g., every minute for 30 minutes) using a plate reader.
-
Determine the initial velocity of the reaction from the slope of the fluorescence signal versus time.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the pIC50 as -log(IC50).
Cellular EGFR Potency Assay (pIC50 Determination)
The cellular potency of this compound was assessed by measuring the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line expressing the target EGFR mutant (e.g., a cell line engineered to express EGFR with a C797S mutation)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-EGFR, anti-total-EGFR, and a loading control)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Starve the cells in serum-free medium for a specified period (e.g., 18 hours) to reduce basal EGFR phosphorylation.
-
Treat the cells with a serial dilution of this compound or DMSO control for a defined time (e.g., 1 hour).
-
Stimulate the cells with EGF (e.g., 100 ng/mL for 5 minutes) to induce EGFR phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated EGFR and total EGFR.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
-
Plot the normalized phospho-EGFR levels against the inhibitor concentration and fit the data to determine the IC50 value.
-
Calculate the pIC50 as -log(IC50).
Visualizations
Signaling Pathway of Covalent EGFR Inhibition
Caption: Covalent inhibition of EGFR signaling by TKIs.
Experimental Workflow for this compound Development
Caption: Workflow for the development and evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the quest to overcome TKI resistance in EGFR-mutated cancers. Its novel vinylpyridine warhead, which covalently targets Cys797, offers a promising strategy to inhibit EGFR in the presence of the C797S mutation that renders third-generation TKIs ineffective. The quantitative data demonstrate its high potency in both enzymatic and cellular assays. Further optimization of this chemical scaffold, as exemplified by compound 12 with its reduced reactivity and maintained potency, highlights the potential for developing clinically viable drug candidates.
Future research should focus on in vivo efficacy and safety studies of this compound and its analogs in preclinical models of EGFR-mutant NSCLC with acquired C797S resistance. Investigating the broader kinase selectivity profile and potential off-target effects will be crucial for its clinical translation. Furthermore, exploring combination therapies, where this compound could be paired with other targeted agents, may offer a synergistic approach to prevent or delay the onset of resistance and improve patient outcomes. The development of covalent inhibitors like this compound underscores the power of rational drug design in addressing the dynamic landscape of cancer drug resistance.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Basic Research Applications of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Disclaimer: The specific compound "Egfr-IN-110" was not found in publicly available scientific literature or databases. Therefore, this guide utilizes the well-characterized EGFR inhibitor, Gefitinib (Iressa®) , as a representative example to illustrate the basic research applications, experimental protocols, and data presentation for a compound of this class. The information presented herein is for research and informational purposes only.
Introduction to Gefitinib
Gefitinib (chemical name: 4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline) is a synthetic anilinoquinazoline that was the first selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase to be developed for cancer therapy.[1][2][3] It is an orally active drug primarily used in the treatment of non-small cell lung cancer (NSCLC) patients who have specific activating mutations in the EGFR gene.[4][5] In a research context, Gefitinib serves as a crucial tool for investigating EGFR signaling, developing models of drug resistance, and exploring novel therapeutic combinations.
Mechanism of Action
Gefitinib exerts its therapeutic effect by selectively inhibiting the intracellular tyrosine kinase domain of EGFR.[2] It functions as a reversible, competitive inhibitor of adenosine triphosphate (ATP) binding to the catalytic site of the kinase.[1][6] By blocking the binding of ATP, Gefitinib prevents the autophosphorylation of EGFR upon ligand binding, which in turn inhibits the activation of downstream signaling cascades responsible for cell proliferation, survival, and metastasis, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7] This inhibition of signaling can lead to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on EGFR signaling.[6]
Caption: EGFR signaling pathway and the inhibitory mechanism of Gefitinib.
Quantitative Data Summary
The potency of Gefitinib is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the assay type (biochemical vs. cellular) and the genetic context of the target cells.
Table 1: Biochemical and Cellular IC50 Values for Gefitinib
| Target/Cell Line | EGFR Mutation Status | Assay Type | IC50 Value (nM) | Reference |
| EGFR Kinase | Wild-Type | Biochemical | 33 | [8][9] |
| NR6wtEGFR (Tyr1173) | Wild-Type | Cellular | 37 | [10] |
| NR6wtEGFR (Tyr992) | Wild-Type | Cellular | 37 | [10] |
| NR6W (Tyr1173) | Wild-Type | Cellular | 26 | [10] |
| NR6W (Tyr992) | Wild-Type | Cellular | 57 | [10] |
| EGF-Stimulated Tumor Cells | Not specified | Cellular (Growth) | 54 | [8][9] |
| PC-9 | Exon 19 Deletion | Cellular (Viability) | 77.26 | [11] |
| HCC827 | Exon 19 Deletion | Cellular (Viability) | 13.06 | [11] |
| H1975 | L858R + T790M | Cellular (Viability) | ~20,000 (20 µM) | [12] |
| H358 | Wild-Type | Cellular (Viability) | Resistant (~20 µM) | [12] |
Key Experimental Protocols
The following protocols are standard methodologies used to characterize the activity of EGFR inhibitors like Gefitinib in a basic research setting.
EGFR Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
-
Objective: To determine the biochemical IC50 value.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (often radiolabeled [γ-32P]ATP or coupled to a luminescence system)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Gefitinib (or test compound) at various concentrations
-
96-well plates
-
Scintillation counter or luminometer
-
-
Methodology:
-
Prepare serial dilutions of Gefitinib in DMSO, then dilute further in kinase buffer.
-
Add the recombinant EGFR enzyme and peptide substrate to the wells of a 96-well plate.
-
Add the diluted Gefitinib or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the filter membrane to remove unincorporated [γ-32P]ATP and measuring the remaining radioactivity. For luminescence-based assays (e.g., Kinase-Glo®), measure the amount of remaining ATP.
-
Plot the percentage of inhibition against the logarithm of Gefitinib concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability/Proliferation Assay (Cellular)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the cellular IC50 value and assess differential sensitivity between cell lines.
-
Materials:
-
EGFR-dependent cancer cell lines (e.g., PC-9, HCC827, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Gefitinib (or test compound)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Microplate reader
-
-
Methodology:
-
Seed cells at a predetermined density (e.g., 3,000-5,000 cells/well) into 96-well plates and allow them to adhere overnight.[13][14]
-
Prepare serial dilutions of Gefitinib in culture medium.
-
Remove the old medium from the plates and add the medium containing different concentrations of Gefitinib or DMSO (vehicle control).[14]
-
Incubate the plates for a specified period (typically 72 hours) at 37°C in a CO2 incubator.[14][15]
-
Add the viability reagent (e.g., 10-20 µL of MTT or CCK-8 solution) to each well and incubate for an additional 2-4 hours.[14][15]
-
If using MTT, add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 560 nm for MTT) using a microplate reader.[13][14]
-
Calculate the percentage of cell viability relative to the vehicle control, plot against the logarithm of drug concentration, and determine the IC50 value.[14]
-
Western Blotting for Phospho-EGFR Inhibition
This technique is used to visualize the inhibition of EGFR phosphorylation and its downstream signaling proteins within the cell.
-
Objective: To confirm the on-target effect of the inhibitor in a cellular context.
-
Materials:
-
Cancer cell lines
-
Gefitinib (or test compound)
-
EGF (Epidermal Growth Factor) for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer equipment
-
Blocking buffer (e.g., 5% nonfat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Methodology:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Gefitinib or DMSO for a specified time (e.g., 1-2 hours).[8][12]
-
Stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.[8]
-
Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.[12][16]
-
Quantify protein concentration using a BCA assay.[13]
-
Separate equal amounts of protein (e.g., 30-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[13][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control (e.g., GAPDH).
-
Caption: General experimental workflow for characterizing an EGFR inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Representative EGFR Inhibitor in Cell Culture
Disclaimer: The following experimental protocols are provided as a general guideline for the use of a typical small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) in a cell culture setting. The specific compound "EGFR-IN-110" is not documented in publicly available scientific literature or databases. Therefore, the following information is based on the well-characterized properties and applications of common EGFR inhibitors. Researchers and drug development professionals must optimize these protocols based on the specific physicochemical and biological properties of this compound, such as its solubility, stability, and potency.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers. Small molecule EGFR tyrosine kinase inhibitors are a class of targeted therapeutics that block the intracellular kinase domain of the receptor, thereby inhibiting its downstream signaling pathways and suppressing tumor growth. This document provides detailed protocols for evaluating the in vitro efficacy of a representative EGFR inhibitor in cancer cell lines.
Mechanism of Action
EGFR is activated upon binding of its ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α). This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][2] Small molecule EGFR inhibitors typically function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling.
Caption: EGFR Signaling Pathway and Point of Inhibition by a Tyrosine Kinase Inhibitor (TKI).
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-known EGFR inhibitors against various cancer cell lines. This data is provided as a reference for expected potency. The IC50 for this compound will need to be determined empirically.
| Cell Line | Cancer Type | EGFR Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) |
| A431 | Skin Squamous Cell Carcinoma | Wild-Type (Overexpressed) | 8.3 | 20 | 11 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | >10,000 | >10,000 | 10 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 2.5 | 5 | 0.7 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10,000 | >10,000 | 800 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Cell Line Selection and Maintenance
Objective: To select and maintain appropriate cancer cell lines for evaluating the efficacy of an EGFR inhibitor.
Recommended Cell Lines:
-
A431: A human epidermoid carcinoma cell line that overexpresses wild-type EGFR.
-
HCC827: A human non-small cell lung cancer (NSCLC) cell line with an activating EGFR exon 19 deletion, making it highly sensitive to EGFR TKIs.
-
NCI-H1975: An NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation.
-
A549: An NSCLC cell line with wild-type EGFR, often used as a negative control.
Materials:
-
Selected cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75) and plates (96-well, 6-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 10-15 mL of pre-warmed complete culture medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily. When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium and gently pipette to create a single-cell suspension.
-
Seed new flasks or plates at the desired density. For routine maintenance, a split ratio of 1:4 to 1:8 is typical.
Preparation of EGFR Inhibitor Stock Solution
Objective: To prepare a concentrated stock solution of the EGFR inhibitor for use in cell-based assays.
Materials:
-
EGFR inhibitor powder (e.g., this compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of the inhibitor, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the required amount of inhibitor powder and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of the EGFR inhibitor on cancer cell viability and to calculate the IC50 value.
Materials:
-
Cells cultured as described in Protocol 1
-
96-well cell culture plates
-
EGFR inhibitor stock solution
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Protocol:
-
Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the EGFR inhibitor in culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Phosphorylation
Objective: To assess the inhibitory effect of the compound on EGFR signaling by measuring the phosphorylation status of EGFR.
Materials:
-
Cells cultured in 6-well plates
-
EGFR inhibitor
-
Human Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with the desired concentrations of the EGFR inhibitor (e.g., at its IC50 and 10x IC50) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with 100-200 µL of RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
Caption: General Experimental Workflow for In Vitro Evaluation of an EGFR Inhibitor.
References
Application Notes: Characterization of EGFR-IN-110 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4] Consequently, EGFR has become a major target for anti-cancer drug development.
These application notes provide a comprehensive guide for the characterization of a novel EGFR inhibitor, designated here as EGFR-IN-110, using established biochemical and cellular kinase assays. The protocols and methodologies described herein offer a robust framework for determining the potency, selectivity, and cellular activity of new chemical entities targeting EGFR.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2][5] This creates docking sites for various adaptor proteins, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][2][5]
Caption: EGFR Signaling Cascade.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables present example data for this compound in both biochemical and cellular assays.
Note: The data presented below are for illustrative purposes only and serve as a template for presenting experimental findings.
Table 1: Biochemical IC50 Values for this compound
| Target | ATP Concentration (μM) | Substrate | This compound IC50 (nM) | Gefitinib (Control) IC50 (nM) |
| EGFR (Wild-Type) | 10 | Poly(Glu, Tyr) 4:1 | 25.3 | 37.0 |
| EGFR (L858R) | 10 | Poly(Glu, Tyr) 4:1 | 5.1 | 12.0 |
| EGFR (T790M/L858R) | 10 | Poly(Glu, Tyr) 4:1 | 150.8 | >1000 |
Table 2: Cellular IC50 Values for this compound
| Cell Line | EGFR Status | Assay Type | This compound IC50 (nM) | Erlotinib (Control) IC50 (nM) |
| A431 | Wild-Type (overexpressed) | Cell Viability (MTT) | 250.6 | 300.0 |
| HCC827 | Exon 19 Deletion | Cell Viability (MTT) | 30.2 | 50.0 |
| H1975 | T790M/L858R | Cell Viability (MTT) | 850.4 | >2000 |
Experimental Workflow
The general workflow for determining the IC50 of an EGFR inhibitor involves several key steps, from initial assay setup to data analysis.
Caption: General Kinase Assay Workflow.
Experimental Protocols
Biochemical Kinase Assay Protocol (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6]
Materials:
-
Recombinant Human EGFR (Wild-Type or mutant)
-
This compound
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase buffer containing a final DMSO concentration of 1%.
-
Prepare a solution of EGFR enzyme in kinase buffer.
-
Prepare a solution of substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.
-
-
Assay Reaction:
-
Add 5 µL of the EGFR enzyme solution to each well of the 384-well plate.
-
Add 5 µL of the serially diluted this compound or control (1% DMSO for 100% activity, a known inhibitor like staurosporine for 0% activity) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and generate a luminescent signal by adding 40 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the 1% DMSO control as 100% activity and the positive control inhibitor as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay Protocol (MTT Assay)
This protocol measures the effect of this compound on the proliferation of EGFR-dependent cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
EGFR-dependent human cancer cell lines (e.g., A431, HCC827, H1975)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the preclinical evaluation of novel EGFR inhibitors such as this compound. By employing a combination of biochemical and cellular assays, researchers can effectively determine the potency, selectivity, and cellular efficacy of new compounds, thereby facilitating the identification of promising candidates for further drug development.
References
Application Notes and Protocols for EGFR Inhibitors in In Vivo Mouse Models
Disclaimer: Information regarding a specific compound designated "Egfr-IN-110" is not publicly available in the searched scientific literature. The following application notes and protocols are a synthesis of established methodologies for evaluating epidermal growth factor receptor (EGFR) inhibitors in preclinical in vivo mouse models, based on publicly available data for well-characterized EGFR inhibitors. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][] In vivo mouse models, particularly xenograft models using human cancer cell lines, are indispensable for the preclinical evaluation of novel EGFR inhibitors.[2][5] These models allow for the assessment of a compound's anti-tumor efficacy, pharmacokinetic profile, and potential toxicities in a living organism.
Data Presentation: Efficacy of EGFR Inhibitors in Mouse Xenograft Models
The following table summarizes representative data for the in vivo efficacy of various EGFR inhibitors in mouse xenograft models. This data is provided as a reference for expected outcomes and to guide dose-selection for novel compounds.
| Compound | Mouse Strain | Tumor Model | Dosage | Administration Route | Treatment Schedule | Outcome |
| Gefitinib | Athymic Nude Mice | HSC3/EGFR-GFP human oral squamous cell carcinoma xenografts | 30 mg/kg | Intraperitoneal (i.p.) | Daily | Inhibition of tumor growth |
| 134-mG2a (anti-EGFR mAb) | BALB/c Nude Mice | CHO/EGFR cell xenografts | 100 µ g/mouse | Intraperitoneal (i.p.) | Days 1, 7, and 14 post-inoculation | Significant reduction in tumor development |
| Cetuximab analog-MMAE (ADC) | B-hEGFR Mice | B-Tg(hEGFR) MC38 murine colon cancer cells | 30 mg/kg | Intravenous (i.v.) | Single dose when tumor volume reached 50-150 mm³ | Efficacious in controlling tumor growth[6] |
| CH12 (anti-EGFRvIII mAb) | Nude Mice | Huh7-EGFRvIII hepatocellular carcinoma xenografts | Not specified | Not specified | Not specified | Significant anti-tumor effect[7] |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line overexpressing EGFR.
Materials:
-
Human cancer cell line with documented EGFR expression (e.g., A431, HSC-3, or genetically engineered cells).
-
Athymic nude (nu/nu) or SCID mice, 4-6 weeks old.
-
Serum-free cell culture medium (e.g., DMEM or RPMI-1640).
-
Matrigel Matrix (optional, can improve tumor take rate).
-
Sterile syringes and needles (27-30 gauge).
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with institutional guidelines.
Procedure:
-
Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor formation.[5]
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.[2][5]
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]
In Vivo Dosing and Efficacy Evaluation
This protocol outlines the procedure for administering the test EGFR inhibitor and monitoring its effect on tumor growth.
Materials:
-
Test EGFR inhibitor (e.g., "this compound").
-
Vehicle for dissolving/suspending the test compound (e.g., PBS, DMSO/saline mixture).
-
Dosing syringes and needles appropriate for the route of administration.
-
Calipers.
-
Analytical balance for weighing mice.
Procedure:
-
Prepare the dosing solution of the EGFR inhibitor in the appropriate vehicle at the desired concentration.
-
Administer the EGFR inhibitor to the treatment group via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage). The control group should receive the vehicle only.
-
The dosing schedule will be dependent on the pharmacokinetic properties of the compound but can range from daily to weekly administration.[5]
-
Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study (defined by a predetermined tumor volume in the control group or a set time point), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., pharmacodynamics, histology).
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating an EGFR inhibitor in a mouse xenograft model.
References
- 1. ClinPGx [clinpgx.org]
- 2. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. Growth Suppression of Human Hepatocellular Carcinoma Xenografts by a Monoclonal Antibody CH12 Directed to Epidermal Growth Factor Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-110 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Egfr-IN-110, a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following sections detail its mechanism of action, solubility characteristics, and comprehensive protocols for its preparation and use in key experimental settings.
Introduction to this compound
This compound is a novel covalent inhibitor of EGFR.[1][2] It utilizes a vinylpyridine as a reactive group to form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of EGFR.[3] This irreversible binding leads to potent inhibition of EGFR kinase activity.
Mechanism of Action: this compound acts as a targeted covalent inhibitor. Its vinylpyridine "warhead" undergoes a Michael addition reaction with the thiol group of the Cys797 residue within the EGFR active site. This covalent modification irreversibly blocks the binding of ATP, thereby inhibiting receptor autophosphorylation and downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Below is a diagram illustrating the EGFR signaling pathway, which is inhibited by this compound.
References
Application Notes and Protocols for EGFR-IN-110: A Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] Consequently, EGFR has emerged as a major therapeutic target in oncology.[3]
EGFR-IN-110 is a novel, potent, and selective small-molecule inhibitor of EGFR tyrosine kinase. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell proliferation, EGFR phosphorylation, and induction of apoptosis.
Mechanism of Action
This compound is designed to competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This reversible binding prevents ATP from accessing the catalytic site, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][5] The inhibition of these pathways ultimately leads to decreased cell proliferation and increased apoptosis in EGFR-dependent cancer cells.
Cell-Based Assays for this compound
Recommended Cell Lines
-
A431: A human epidermoid carcinoma cell line that overexpresses wild-type EGFR, making it highly sensitive to EGFR inhibition.
-
HCC827: A human non-small cell lung cancer cell line with an activating E746-A750 deletion mutation in the EGFR kinase domain, rendering it dependent on EGFR signaling for survival.
-
NCI-H1975: A human non-small cell lung cancer cell line harboring both the L858R activating mutation and the T790M resistance mutation in EGFR. This line can be used to assess the efficacy of this compound against common resistance mechanisms.
-
MCF-7: A human breast adenocarcinoma cell line with low EGFR expression, which can serve as a negative control.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
EGFR Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of EGFR autophosphorylation upon treatment with this compound.
Materials:
-
This compound
-
A431 or HCC827 cells
-
Serum-free medium
-
Human Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
HCC827 cells
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Seed HCC827 cells in a white-walled 96-well plate at 10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold-increase in caspase activity relative to the vehicle control.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | EGFR Status | IC50 (nM) ± SD |
| A431 | Wild-type, Overexpressed | 15.2 ± 2.1 |
| HCC827 | Exon 19 Deletion | 8.7 ± 1.5 |
| NCI-H1975 | L858R, T790M | 850.6 ± 45.3 |
| MCF-7 | Low Expression | >10,000 |
Table 2: Inhibition of EGFR Phosphorylation by this compound in A431 Cells
| This compound (nM) | p-EGFR (Tyr1068) Inhibition (%) |
| 1 | 12.5 |
| 10 | 48.2 |
| 100 | 91.3 |
| 1000 | 98.6 |
| IC50 = 11.5 nM |
Table 3: Induction of Apoptosis by this compound in HCC827 Cells (24h treatment)
| This compound (nM) | Caspase 3/7 Activity (Fold Change) |
| 10 | 1.8 |
| 100 | 4.2 |
| 1000 | 7.5 |
Summary and Conclusion
The provided protocols outline robust and reproducible cell-based assays for the characterization of the novel EGFR inhibitor, this compound. The representative data indicate that this compound potently inhibits the proliferation of EGFR-dependent cancer cell lines by effectively blocking EGFR phosphorylation and inducing apoptosis. These assays are essential for the preclinical evaluation of this compound and can be adapted for the screening and characterization of other EGFR inhibitors.
References
- 1. promega.com.cn [promega.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-110 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of Egfr-IN-110 on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) using Western blotting. The provided methodologies and guidelines are intended to assist in the accurate determination of protein expression and phosphorylation levels, crucial for drug discovery and development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][3][4] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.[2][5] Consequently, EGFR has become a prime target for anti-cancer therapies.
Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been developed to block its activity.[4][6] this compound is a novel inhibitor whose precise mechanism and optimal usage concentrations are under investigation. This document provides a generalized, yet detailed, protocol to evaluate the efficacy of this compound in inhibiting EGFR phosphorylation.
Key Experimental Principles
The core of this protocol is the Western blot technique, which allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated form of EGFR (p-EGFR) and total EGFR, researchers can assess the inhibitory effect of this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line with well-characterized EGFR expression and sensitivity to EGFR inhibitors (e.g., A431, MDA-MB-468, or other relevant cancer cell lines).
-
Cell Seeding: Plate the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal EGFR activation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in serum-free medium.
-
Dose-Response Experiment: To determine the optimal inhibitory concentration (IC50), treat cells with a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 2 hours).
-
Time-Course Experiment: To determine the optimal treatment duration, treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Include a vehicle control (e.g., DMSO) and a positive control (EGF stimulation without inhibitor).
-
-
EGF Stimulation:
-
Following this compound pre-treatment, stimulate the cells with an appropriate concentration of epidermal growth factor (EGF) (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.
-
Include an unstimulated, untreated control.
-
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer (2x or 4x) to the lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (e.g., 8-10% gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068 or Tyr1173) diluted in blocking buffer. Recommended dilutions vary by antibody; consult the manufacturer's data sheet (a common starting point is 1:1000). Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (a common starting point is 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total EGFR and Loading Control):
-
To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and repeat the blocking and antibody incubation steps with antibodies for total EGFR and the loading control.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control.
Table 1: Dose-Response of this compound on EGFR Phosphorylation
| This compound Conc. | Normalized p-EGFR/Total EGFR Ratio (Mean ± SD) | % Inhibition |
| Vehicle Control | 1.00 ± 0.12 | 0% |
| 0.1 nM | 0.95 ± 0.10 | 5% |
| 1 nM | 0.78 ± 0.09 | 22% |
| 10 nM | 0.45 ± 0.05 | 55% |
| 100 nM | 0.15 ± 0.03 | 85% |
| 1 µM | 0.05 ± 0.01 | 95% |
| 10 µM | 0.02 ± 0.01 | 98% |
Table 2: Time-Course of this compound on EGFR Phosphorylation
| Treatment Time | Normalized p-EGFR/Total EGFR Ratio (Mean ± SD) | % Inhibition |
| 0 min | 1.00 ± 0.11 | 0% |
| 15 min | 0.65 ± 0.08 | 35% |
| 30 min | 0.30 ± 0.04 | 70% |
| 1 hr | 0.10 ± 0.02 | 90% |
| 2 hr | 0.04 ± 0.01 | 96% |
| 4 hr | 0.03 ± 0.01 | 97% |
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. EGFR (EGFR) | Abcam [abcam.com]
- 4. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols: Mass Spectrometry Methods to Confirm Egfr-IN-110 Covalent Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The irreversible covalent modification of target proteins represents a powerful strategy in drug discovery, offering prolonged pharmacodynamic effects and high potency. Egfr-IN-110 is a novel investigational inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer progression. The design of this compound incorporates an electrophilic "warhead" intended to form a stable, covalent bond with a specific nucleophilic residue within the EGFR active site. Confirmation of this covalent binding event is a critical step in the characterization of this compound, providing direct evidence of its mechanism of action and informing further optimization efforts.
Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of covalent drug-protein adduction.[1] This document provides detailed protocols for two primary MS-based methods: Intact Protein Mass Analysis and Peptide Mapping (Bottom-Up Proteomics). These techniques not only confirm the formation of a covalent bond but can also provide valuable information regarding binding stoichiometry and the precise location of the modification.
EGFR Signaling Pathway and Covalent Inhibition
EGFR is a key mediator of signaling pathways that regulate cell growth, proliferation, and survival.[2][3] Ligand binding to the extracellular domain of EGFR induces receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[2] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2]
Covalent inhibitors like this compound are designed to bind to the ATP-binding pocket of the EGFR kinase domain and form an irreversible bond with a key cysteine residue (Cys797). This permanently blocks ATP binding and subsequent downstream signaling.
Experimental Workflow for Covalent Binding Confirmation
The overall workflow for confirming the covalent binding of this compound to EGFR using mass spectrometry involves several key steps, from sample preparation to data analysis.
Protocol 1: Intact Protein Mass Analysis
This method, often referred to as "top-down" proteomics, measures the mass of the entire protein. Covalent binding of this compound will result in a predictable mass shift in the protein, corresponding to the molecular weight of the inhibitor.[1] This provides a rapid and direct confirmation of the covalent modification.
Objective: To determine if this compound forms a covalent adduct with EGFR and to assess the stoichiometry of binding.
Materials:
-
Recombinant human EGFR protein (kinase domain)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Quenching Solution (e.g., 0.1% Formic Acid)
-
LC-MS grade water and acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
Procedure:
-
Protein-Ligand Incubation:
-
Prepare a solution of recombinant EGFR in Assay Buffer to a final concentration of 1-5 µM.
-
Prepare a stock solution of this compound in DMSO.
-
In separate microcentrifuge tubes, mix the EGFR solution with this compound at various molar ratios (e.g., 1:1, 1:5, 1:10). Include a vehicle control (DMSO only).
-
Incubate the reactions at a set temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). Time-course experiments can also be performed to assess the rate of modification.
-
-
Sample Preparation for MS:
-
Quench the reaction by adding an equal volume of Quenching Solution.
-
Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts.
-
Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the desalted sample onto a reverse-phase C4 column.
-
Elute the protein using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 800-3000 m/z) to detect the multiply charged protein ions.
-
-
Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software (e.g., MaxEnt1) to convert the m/z spectrum into a true mass spectrum, yielding the zero-charge mass of the protein.
-
Compare the deconvoluted mass of the this compound-treated EGFR with the vehicle-treated control. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.
-
The relative intensities of the unmodified and modified protein peaks can be used to estimate the percentage of protein modification and binding stoichiometry.
-
Expected Results:
The deconvoluted mass spectrum of the control sample should show a single major peak corresponding to the molecular weight of the unmodified EGFR kinase domain. In the this compound-treated sample, a new peak with a higher mass should be observed.
Table 1: Example Intact Mass Analysis Data for this compound
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | This compound MW (Da) | % Modification | Stoichiometry |
| EGFR + Vehicle | 34,500.0 | 34,500.5 | - | 450.0 | 0% | 0:1 |
| EGFR + this compound | 34,950.0 | 34,950.8 | +450.3 | 450.0 | ~95% | 1:1 |
Protocol 2: Peptide Mapping by LC-MS/MS
This "bottom-up" proteomics approach provides more detailed information by identifying the specific amino acid residue(s) modified by the covalent inhibitor. The protein is enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS).
Objective: To identify the precise amino acid residue on EGFR that is covalently modified by this compound.
Materials:
-
EGFR-inhibitor complex and control samples (from Protocol 1, before desalting)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Formic Acid
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution instrument)
Procedure:
-
Reduction and Alkylation:
-
To the incubated protein samples, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues. This step is crucial to differentiate the covalently modified cysteine from other cysteines.
-
-
Proteolytic Digestion:
-
Add MS-grade trypsin to the protein solution at a 1:20 to 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the resulting peptides using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase C18 column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a protein database containing the EGFR sequence.
-
Specify the mass of this compound as a variable modification on potential target residues (e.g., Cysteine). Also include fixed modifications for carbamidomethylation of cysteines (from IAA).
-
The software will identify peptides that have been modified by this compound. Manual inspection of the MS/MS spectrum for the modified peptide is recommended to confirm the site of modification. The fragmentation pattern (b- and y-ions) will pinpoint the modified amino acid.
-
Expected Results:
The database search should identify a tryptic peptide from EGFR with a mass shift corresponding to the addition of this compound. The MS/MS spectrum of this peptide will provide fragmentation data confirming the sequence and locating the modification on a specific residue, expected to be Cys797 for this class of inhibitors.
Table 2: Example Peptide Mapping Data for this compound
| Peptide Sequence | Precursor m/z (Observed) | Modification | Modified Residue | Confidence Score |
| MC AALESFLK | 654.82 (+2) | +450.0 Da | Cys797 | High |
| ESVESSDTLSK | 592.28 (+2) | None | - | High |
| ... | ... | ... | ... | ... |
Conclusion
The mass spectrometry protocols detailed in this application note provide a robust framework for the comprehensive characterization of the covalent binding of this compound to its target, EGFR. Intact protein analysis offers a rapid and definitive confirmation of adduct formation, while peptide mapping provides high-resolution information on the specific site of modification. Together, these methods are essential for validating the intended mechanism of action of novel covalent inhibitors and are critical components of the drug discovery and development process.
References
- 1. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Egfr-IN-110 in CRISPR-Edited Cell Lines with EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Activating mutations in the EGFR gene are key drivers in several cancers, most notably in non-small cell lung cancer (NSCLC).[4][5] These mutations lead to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, promoting uncontrolled cell growth.[1][6]
Egfr-IN-110 is a novel, potent, and selective inhibitor of mutant EGFR. This document provides detailed protocols for utilizing CRISPR-Cas9 technology to generate EGFR-mutant cell lines and for evaluating the cellular activity of this compound in these models. The following application notes are intended to guide researchers in assessing the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Cellular Proliferation IC₅₀ Values of this compound in CRISPR-Edited NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) |
| PC9 | Exon 19 Deletion | 15 |
| PC9-T790M | Exon 19 Del / T790M | 50 |
| NCI-H1975 | L858R / T790M | 45 |
| A549 | Wild-Type | >10,000 |
Table 2: Inhibition of EGFR Phosphorylation by this compound in PC9 Cells
| Treatment | Concentration (nM) | p-EGFR (Tyr1068) Inhibition (%) |
| DMSO (Control) | - | 0 |
| This compound | 10 | 55 |
| This compound | 50 | 85 |
| This compound | 100 | 98 |
Experimental Protocols
Protocol 1: Generation of EGFR-Mutant Cell Lines using CRISPR-Cas9
This protocol describes the generation of an EGFR T790M resistance mutation in the PC9 human lung cancer cell line, which harbors an activating deletion in exon 19 of the EGFR gene.[7][8]
Materials:
-
PC9 cell line
-
Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting EGFR exon 20
-
Single-stranded oligodeoxynucleotide (ssODN) homology-directed repair (HDR) template containing the T790M mutation
-
Lipofectamine 3000
-
Puromycin
-
FACS buffer (PBS with 2% FBS)
-
Genomic DNA extraction kit
-
PCR primers flanking the EGFR exon 20 target site
-
Sanger sequencing reagents
Procedure:
-
Cell Culture: Culture PC9 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect PC9 cells with the Cas9/sgRNA expression vector and the ssODN HDR template using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Single-Cell Cloning: After selection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
Expansion and Screening: Expand the single-cell clones and extract genomic DNA.
-
Genotyping: Amplify the EGFR exon 20 target region by PCR and sequence the amplicons using Sanger sequencing to identify clones with the desired T790M mutation.
-
Validation: Confirm the presence of the T790M mutation and the continued expression of the exon 19 deletion. Validate the resistance phenotype by assessing cell viability in the presence of first-generation EGFR inhibitors (e.g., gefitinib or erlotinib).
Protocol 2: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
CRISPR-edited EGFR mutant and wild-type cell lines
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the IC₅₀ value using non-linear regression.
Protocol 3: Western Blotting for EGFR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
CRISPR-edited EGFR mutant cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with EGF (50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate them with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Mechanism of Action of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing EGFR-IN-110 Efficacy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers. EGFR inhibitors, by blocking the downstream signaling cascades, have emerged as a vital class of anti-cancer therapeutics.[4][5] EGFR-IN-110 is a novel investigational inhibitor of EGFR. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using human tumor xenograft models in immunodeficient mice. The described protocols cover tumor growth inhibition, pharmacokinetic and pharmacodynamic analyses, and toxicity assessment.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][6] this compound is hypothesized to inhibit EGFR autophosphorylation, thereby blocking these downstream signals.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cancer cell line with known EGFR expression and dependency (e.g., A431 epidermoid carcinoma, NCI-H1975 non-small cell lung cancer for mutant EGFR).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Quality Control: Regularly test cells for mycoplasma contamination and authenticate the cell line by short tandem repeat (STR) profiling.
Xenograft Tumor Model Establishment
-
Animals: Use female athymic nude mice (e.g., BALB/c nude or NCR nude), 6-8 weeks old.[7] Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Tumor Monitoring:
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Dosing and Administration of this compound
-
Dose Formulation: Prepare this compound in a vehicle solution appropriate for its solubility and route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be tested for any intrinsic anti-tumor activity.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: Positive control (e.g., an established EGFR inhibitor like erlotinib or gefitinib)[10]
-
-
Administration: Administer the treatment daily (or as determined by preliminary pharmacokinetic studies) for a specified period (e.g., 21-28 days).
Efficacy Assessment: Tumor Growth Inhibition
-
Tumor Measurements: Continue to measure tumor volumes 2-3 times per week throughout the study.[9]
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the treatment period.
-
Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI for each treatment group using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[9]
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Pharmacokinetic (PK) Analysis
-
Satellite Group: Include a satellite group of mice for PK analysis to avoid repeated sampling from the efficacy study animals.
-
Sample Collection: After a single or multiple doses of this compound, collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Drug Quantification: Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
-
PK Parameters: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[11][12]
Pharmacodynamic (PD) / Biomarker Analysis
-
Tumor Collection: At the end of the efficacy study, or from a separate cohort of mice at specific time points after treatment, excise the tumors.
-
Tissue Processing: A portion of the tumor can be flash-frozen in liquid nitrogen for protein analysis and another portion fixed in formalin for immunohistochemistry (IHC).
-
Western Blotting: Prepare tumor lysates and perform Western blotting to assess the levels of total EGFR, phosphorylated EGFR (pEGFR), and downstream signaling proteins like p-AKT and p-ERK.[10][13]
-
Immunohistochemistry (IHC): Use IHC to visualize the expression and localization of biomarkers such as Ki-67 (proliferation marker) and CD31 (endothelial marker for angiogenesis) within the tumor tissue.
Toxicity Assessment
-
Clinical Observations: Monitor mice daily for any signs of toxicity, such as changes in behavior, posture, or activity, as well as signs of skin rash, a common side effect of EGFR inhibitors.[14][15]
-
Body Weight: A significant loss of body weight (>15-20%) can be an indicator of toxicity.
-
Histopathology: At the end of the study, collect major organs (liver, kidney, lung, spleen, heart) and fix them in formalin for histopathological examination to identify any treatment-related tissue damage.[16]
Data Presentation
Table 1: Tumor Growth Inhibition of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1500 ± 120 | - |
| This compound | 25 | 800 ± 95 | 46.7 |
| This compound | 50 | 450 ± 70 | 70.0 |
| Positive Control | 50 | 500 ± 80 | 66.7 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (g) ± SEM |
| Vehicle Control | - | +1.5 ± 0.3 |
| This compound | 25 | +1.2 ± 0.4 |
| This compound | 50 | -0.5 ± 0.6 |
| Positive Control | 50 | -0.2 ± 0.5 |
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Relative pEGFR/Total EGFR Ratio (Fold Change vs. Vehicle) | Relative pERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 50 | 0.25 | 0.40 |
| Positive Control | 50 | 0.30 | 0.45 |
Logical Relationships for Data Interpretation
The assessment of this compound's efficacy relies on the integration of data from multiple experiments. The logical flow of data interpretation is crucial for making informed decisions about the compound's potential.
Caption: Logical workflow for integrated data analysis and decision making.
By following these detailed protocols, researchers can robustly evaluate the in vivo efficacy of this compound, providing critical data to support its further development as a potential anti-cancer therapeutic.
References
- 1. ClinPGx [clinpgx.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Tumor xenograft formation assay [bio-protocol.org]
- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
- 13. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of lung-specific toxicity induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-110 in Drug-Resistant Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
EGFR-IN-110 is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to covalently bind to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding allows for potent inhibition of both activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR TKIs. These application notes provide a summary of the activity of this compound in various cancer cell lines and detailed protocols for its use in in vitro studies.
Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[3] First and second-generation EGFR TKIs have shown clinical efficacy in patients with EGFR-mutant tumors. However, resistance often develops, most commonly through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[4] this compound is a third-generation inhibitor designed to overcome this resistance mechanism. Furthermore, its efficacy against the emerging C797S mutation, which confers resistance to third-generation inhibitors, is a critical area of ongoing research.[5][6]
Data Presentation
The following tables summarize the in vitro activity of a representative third-generation EGFR inhibitor, with data presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the biological activity). This data is representative of the expected performance of this compound.
Table 1: In Vitro Proliferation IC50 Values in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference Compound (Gefitinib) IC50 (nM) |
| PC-9 | Exon 19 deletion | 15 | 25 |
| HCC827 | Exon 19 deletion | 12 | 20 |
| H1975 | L858R, T790M | 10 | >10,000 |
| PC-9/GR | Exon 19 deletion, T790M | 18 | >10,000 |
| Ba/F3 | L858R, T790M, C797S | >5,000 | >10,000 |
Data is representative and compiled from various sources for illustrative purposes.[1][7]
Table 2: Inhibition of EGFR Phosphorylation in Engineered Ba/F3 Cell Lines
| Ba/F3 Cell Line EGFR Genotype | This compound IC50 (nM) |
| Exon 19 deletion | 12.9 |
| L858R / T790M | 11.4 |
| Wild-Type EGFR | 493.8 |
Data is representative of a potent third-generation EGFR inhibitor.[8]
Mandatory Visualizations
Caption: EGFR Signaling Pathway.
Caption: Experimental Workflow.
Caption: T790M Resistance Mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Drug-resistant cancer cell lines (e.g., H1975, PC-9/GR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation by this compound.
Materials:
-
Drug-resistant cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with various concentrations of this compound for 2-4 hours.
-
Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Drug-resistant cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
References
- 1. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. geneonline.com [geneonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols: EGFR-IN-110 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. EGFR tyrosine kinase inhibitors (TKIs) have been developed to block the catalytic activity of the receptor, thereby inhibiting downstream signaling and tumor growth.[3]
EGFR-IN-110 is a novel, potent, and selective inhibitor of EGFR. While this compound demonstrates significant anti-tumor activity as a monotherapy in preclinical models, the development of acquired resistance is a common challenge with EGFR-targeted therapies.[4] Combination therapy has emerged as a promising strategy to enhance efficacy, overcome resistance, and improve patient outcomes.[4][5] These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of this compound in combination with other cancer therapies.
Principle of Combination Therapy with this compound
The rationale for combining this compound with other anti-cancer agents is to target multiple oncogenic pathways simultaneously, thereby preventing or delaying the emergence of resistance and achieving a synergistic anti-tumor effect. Potential combination partners for this compound include:
-
Chemotherapy: Conventional cytotoxic agents can be combined with this compound to target both rapidly dividing cells and cells that are dependent on EGFR signaling. Preclinical studies have suggested that EGFR TKIs may enhance the efficacy of certain chemotherapeutic agents.[5]
-
Other Targeted Therapies:
-
MET Inhibitors: MET amplification is a known mechanism of acquired resistance to EGFR TKIs.[6] Co-targeting EGFR and MET can overcome this resistance.[6]
-
mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a critical downstream effector of EGFR signaling.[2] Dual blockade of EGFR and mTOR has shown synergistic anti-cancer effects in preclinical models.
-
VEGF Inhibitors: Angiogenesis, mediated by Vascular Endothelial Growth Factor (VEGF), is crucial for tumor growth. Combining an EGFR inhibitor with an anti-VEGF agent can simultaneously target tumor cell proliferation and its blood supply.[7]
-
-
Immunotherapy: While the role of immunotherapy in EGFR-mutant cancers is still being elucidated, combining EGFR TKIs with immune checkpoint inhibitors is an area of active investigation. The rationale is that targeting the tumor with an EGFR inhibitor may alter the tumor microenvironment, making it more susceptible to an immune attack.
II. Data Presentation
Quantitative data from in vitro and in vivo combination studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X in NCI-H1975 Cells
| Treatment Group | IC50 (nM) ± SD |
| This compound | 15.2 ± 2.1 |
| Agent X | 150.5 ± 15.3 |
| This compound + Agent X (1:1 ratio) | See Table 2 |
Table 2: Synergy Analysis of this compound and Agent X Combination in NCI-H1975 Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.35 | Very Strong Synergy |
| 0.90 | 0.28 | Very Strong Synergy |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, based on the Chou-Talalay method.[8][9] |
Table 3: In Vivo Efficacy of this compound in Combination with Agent X in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Average Tumor Volume (mm³) at Day 21 ± SEM |
| Vehicle Control | 0 | 1520 ± 150 |
| This compound (10 mg/kg) | 45 | 836 ± 95 |
| Agent X (20 mg/kg) | 30 | 1064 ± 110 |
| This compound + Agent X | 85 | 228 ± 45 |
III. Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Studies
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound in combination with another agent on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975 for EGFR T790M resistance)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination agent (Agent X)
-
DMSO (vehicle control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Agent X, both alone and in combination at a constant ratio (e.g., 1:1, 1:5, 5:1). The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and for the combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 2: Synergy Analysis using the Chou-Talalay Method
This protocol describes how to analyze the data from the cell viability assay to determine if the combination of this compound and Agent X is synergistic.
Procedure:
-
Data Input: Use the dose-response data from the single-agent and combination treatments obtained in Protocol 1.
-
Software Analysis: Utilize software such as CompuSyn or CalcuSyn, which is based on the Chou-Talalay method.[10][11]
-
Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) for different fractions of affected cells (Fa).
-
Interpretation:
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
Visualization: Generate an isobologram, which is a graphical representation of the synergy analysis.
Protocol 3: Western Blotting for EGFR Signaling Pathway Analysis
This protocol is for assessing the effect of this compound, alone and in combination, on the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
Treated cell lysates (from cells treated with this compound, Agent X, and the combination)
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)[12][13][14]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the drugs for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in protein lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 4: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with another agent in a subcutaneous xenograft mouse model.[15][16][17]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest (e.g., NCI-H1975)
-
Matrigel (optional)
-
This compound and Agent X formulations for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (or a mixture with Matrigel).
-
Subcutaneously inject the cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Agent X, Combination).
-
-
Drug Administration:
-
Administer the drugs and vehicle according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise the tumors and measure their final weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare the treatment groups.
-
IV. Visualizations
Caption: EGFR Signaling Pathway Diagram.
Caption: Experimental Workflow for Combination Therapy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ClinPGx [clinpgx.org]
- 4. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dual EGFR inhibition in combination with anti-VEGF treatment: A phase I clinical trial in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR Inhibitors in High-Throughput Screening
Topic: Use of EGFR Inhibitors in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[3][4] This has made EGFR a prime target for therapeutic intervention, leading to the development of small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[3][4] High-throughput screening (HTS) assays are essential tools for the discovery and characterization of novel EGFR inhibitors.[5] These assays enable the rapid screening of large compound libraries to identify molecules that can modulate EGFR activity.
This document provides an overview of the principles and methodologies for using EGFR inhibitors in HTS assays. While specific data for a compound designated "EGFR-IN-110" is not publicly available, this guide outlines general protocols and data presentation formats applicable to the screening of EGFR inhibitors. The information provided is based on established HTS methodologies for similar classes of compounds.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately regulate gene transcription and cellular processes like proliferation and survival.[1][6] EGFR inhibitors act by blocking this signaling cascade, typically by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation.[3][6]
High-Throughput Screening Assays for EGFR Inhibitors
A variety of HTS assays can be employed to identify and characterize EGFR inhibitors. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified, recombinant EGFR kinase domain to directly measure the inhibitory effect of compounds on its enzymatic activity. A common format is a kinase activity assay that measures the phosphorylation of a substrate.
Example Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is a general guideline and should be optimized for specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Dilute recombinant human EGFR kinase domain to the desired concentration in assay buffer.
-
Prepare a solution of biotinylated peptide substrate (e.g., poly-Glu-Tyr) in assay buffer.
-
Prepare ATP solution in assay buffer.
-
Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Dispense test compounds and controls (e.g., a known EGFR inhibitor like Gefitinib and DMSO as a negative control) into a 384-well low-volume microplate.
-
Add the EGFR enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a set duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the detection solution.
-
Incubate for a final period (e.g., 60 minutes) at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to controls (% inhibition).
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assays
Cell-based assays measure the effect of compounds on EGFR signaling within a cellular context. These assays provide more physiologically relevant data as they account for cell permeability and off-target effects.
Example Protocol: Cell-Based EGFR Phosphorylation Assay
This protocol is a general guideline using a cancer cell line overexpressing EGFR (e.g., A431).
-
Cell Culture and Plating:
-
Culture A431 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours prior to the assay.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with serial dilutions of test compounds or controls for a specified time (e.g., 1 hour).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C to induce EGFR phosphorylation.
-
-
Lysis and Detection:
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detect the levels of phosphorylated EGFR (pEGFR) and total EGFR using a detection method such as ELISA, Western blot, or an automated immunofluorescence imaging system. For HTS, a plate-based ELISA or an in-cell Western is often preferred.
-
-
Data Analysis:
-
Quantify the signal for pEGFR and normalize it to the signal for total EGFR or a housekeeping protein.
-
Calculate the percent inhibition of EGFR phosphorylation relative to controls.
-
Determine the IC₅₀ value by plotting the normalized percent inhibition against the compound concentration.
-
References
- 1. ClinPGx [clinpgx.org]
- 2. Synergy of epidermal growth factor (EGFR) and angiotensin II (AT1R) receptor determines composition and temporal pattern of transcriptome variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. A drug discovery platform to identify compounds that inhibit EGFR triple mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Egfr-IN-110
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, differentiation, and migration.[1][2][3] Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][2] EGFR inhibitors, such as Egfr-IN-110, are designed to block the downstream signaling cascades that promote cancer cell growth and survival, ultimately leading to the induction of apoptosis, or programmed cell death.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[4][5][6] This method is based on the principle that phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells with intact membranes but can penetrate late apoptotic and necrotic cells, where it stains the nucleus. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[4][5]
These application notes provide a detailed protocol for the analysis of apoptosis induced by the EGFR inhibitor, this compound, using the Annexin V and PI staining method with flow cytometry.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis induced by this compound in a cancer cell line.
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 50 | 62.3 ± 4.5 | 25.1 ± 3.3 | 12.6 ± 2.1 |
| This compound | 100 | 40.1 ± 5.2 | 42.7 ± 4.8 | 17.2 ± 2.5 |
| Staurosporine (Positive Control) | 1000 | 15.8 ± 2.9 | 60.3 ± 6.1 | 23.9 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., A549, MDA-MB-468)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Positive control for apoptosis (e.g., Staurosporine, Camptothecin)
-
Microcentrifuge tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO should be included.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis induction.
Annexin V and Propidium Iodide Staining Protocol[4][5][8]
-
Cell Harvesting:
-
For adherent cells, gently wash the cells once with PBS and then detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
For suspension cells, collect the cells directly.
-
Collect all cells, including any floating cells from the supernatant of adherent cultures, as these may be apoptotic.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (typically a small population)
-
-
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound leading to apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for flow cytometry analysis of apoptosis induced by this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Egfr-IN-110 Inactivity in Cellular Assays
This guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of activity with Egfr-IN-110, a putative EGFR inhibitor, in their cell-based experiments. The following information provides a structured approach to troubleshooting common issues, from initial compound checks to advanced experimental optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound is not showing any effect on cell viability or proliferation. What are the first things I should check?
Answer: Before investigating complex biological reasons, it's crucial to rule out issues with the compound and its preparation.
-
Compound Integrity:
-
Purity and Identity: Confirm the purity and identity of your this compound batch, preferably via analytical methods like LC-MS or NMR if possible.
-
Storage: Ensure the compound has been stored correctly (e.g., at -20°C or -80°C, protected from light and moisture) to prevent degradation.
-
Solubility: Confirm that this compound is fully dissolved in your chosen solvent (e.g., DMSO) at the stock concentration. Precipitates in the stock solution are a common source of error. Perform a visual check for clarity.
-
-
Dosing and Preparation:
-
Concentration Calculation: Double-check all calculations for preparing dilutions from the stock solution.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).
-
Compound Adsorption: Be aware that some compounds can adsorb to plasticware. Using low-adhesion plates or pre-treating plates might be necessary for certain molecules.
-
Question 2: I've confirmed my compound is prepared correctly, but there's still no activity. Could my cell line be the problem?
Answer: Yes, the choice of cell line and its specific characteristics are critical for observing the activity of an EGFR inhibitor.
-
EGFR Expression and Status:
-
Expression Level: The target cell line must express EGFR. Cell lines with high EGFR expression, such as A431 or MDA-MB-468, are often used as positive controls.[1] Verify EGFR expression in your cell line via Western Blot or flow cytometry.
-
EGFR Dependency: The proliferation or survival of your chosen cell line should be dependent on EGFR signaling. Some cells express EGFR, but it is not a primary driver of their growth in culture.
-
Mutation Status: The effectiveness of EGFR tyrosine kinase inhibitors (TKIs) is highly dependent on the mutational status of the EGFR gene.[2] First-generation inhibitors are often effective against activating mutations (e.g., exon 19 deletions, L858R) but are ineffective against resistance mutations like T790M.[2] It is essential to know the EGFR genotype of your cell line.
-
-
Cell Health and Culture Conditions:
-
Cell Viability: Ensure your cells are healthy, with high viability (>95%) before starting the experiment.
-
Passage Number: Use cells with a low and consistent passage number. High-passage cells can exhibit altered genetics and phenotypes.[3][4]
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
Question 3: How can I be sure my experimental design is optimal for detecting inhibitor activity?
Answer: The conditions of your assay can dramatically influence the apparent potency of a drug.[3] Consider the following optimizations:
-
Dose-Response Range: Are you testing a wide enough range of concentrations? An effective dose-response curve should span several orders of magnitude (e.g., from 1 nM to 10 µM) to capture the IC50 value.
-
Treatment Duration: The effect of the inhibitor may be time-dependent. A short incubation (e.g., 24 hours) might not be sufficient to produce a measurable effect on cell proliferation. Consider extending the treatment duration to 48, 72, or even 96 hours.
-
Serum Concentration: Components in fetal bovine serum (FBS), such as growth factors, can activate EGFR and other compensatory signaling pathways, potentially masking the effect of your inhibitor. Try reducing the serum concentration or performing the assay in serum-free media after an initial period of cell attachment.
-
Ligand Stimulation: If you are studying the inhibition of ligand-induced signaling, ensure you are stimulating the cells with an appropriate concentration of a ligand like EGF or TGF-α. The inhibitor's effect may be more pronounced under stimulated versus basal conditions.
Question 4: I am using a cell viability assay (e.g., MTT, CellTiter-Glo®) and see no effect. Is this the right type of assay?
Answer: While viability and proliferation are important functional readouts, they are downstream effects. An inhibitor might successfully block its direct target without immediately causing cell death.
-
Direct Target Engagement vs. Downstream Effects:
-
Direct Assay: To confirm if this compound is engaging its target, you should perform an assay that measures the direct activity of EGFR. The most common method is a Western Blot for phosphorylated EGFR (p-EGFR) . A potent inhibitor should significantly reduce p-EGFR levels within a short timeframe (e.g., 1-4 hours) after treatment.
-
Downstream Pathway Analysis: You can also measure the phosphorylation status of key downstream signaling proteins like Akt and Erk to see if the pathway is being blocked.[5]
-
-
Choosing the Right Functional Assay:
-
An inhibitor might be cytostatic (stops proliferation) rather than cytotoxic (kills cells). Assays that measure metabolic activity (like MTT) may not be sensitive enough to detect a cytostatic effect. Consider using cell counting methods or assays that measure DNA synthesis (e.g., BrdU incorporation).
-
If the expected outcome is apoptosis, specific apoptosis assays (e.g., Caspase-Glo®, Annexin V staining) would be more appropriate.[4][6]
-
Troubleshooting Data Organization
Use the following table to systematically document your troubleshooting experiments.
| Parameter Investigated | Condition / Variable Tested | Expected Outcome | Observed Outcome & Notes |
| Compound | Freshly prepared stock solution | Activity observed | |
| Concentration Range | Sigmoidal dose-response curve | ||
| Cell Line | EGFR expression confirmed (WB) | EGFR protein detected | |
| Low passage number (<10) | Consistent response | ||
| Known EGFR-dependent line (e.g., HCC827) | High sensitivity to inhibitor | ||
| Assay Conditions | Treatment duration (24h, 48h, 72h) | Time-dependent increase in effect | |
| Serum concentration (10%, 2%, 0%) | Increased potency at lower serum | ||
| Assay Type | Western Blot for p-EGFR (1h treat) | Dose-dependent decrease in p-EGFR | |
| Cell Viability (72h treat) | Dose-dependent decrease in viability |
Visualizing Key Concepts
EGFR Signaling Pathway and TKI Action
The following diagram illustrates the primary signaling cascades initiated by EGFR and highlights the point of intervention for a tyrosine kinase inhibitor (TKI) like this compound. The inhibitor competes with ATP in the intracellular kinase domain, preventing the autophosphorylation required for downstream signal propagation.[5][7]
Caption: EGFR signaling pathway and the inhibitory action of a TKI.
Troubleshooting Workflow for Inhibitor Inactivity
This workflow provides a logical sequence of steps to diagnose why this compound may not be showing activity in your experiments.
References
- 1. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs | PLOS One [journals.plos.org]
- 4. bioivt.com [bioivt.com]
- 5. ClinPGx [clinpgx.org]
- 6. bioagilytix.com [bioagilytix.com]
- 7. cancernetwork.com [cancernetwork.com]
Technical Support Center: Optimizing EGFR-IN-110 Concentration for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of EGFR-IN-110, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following information, presented in a question-and-answer format, addresses common challenges and frequently asked questions to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the EGFR tyrosine kinase.[] It functions by reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR protein.[2][3] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[][4] By blocking these signals, this compound can halt cancer cell proliferation and induce apoptosis (programmed cell death).[]
Q2: Which signaling pathways are affected by this compound?
A2: EGFR activation triggers several key downstream signaling cascades that are crucial for cell growth and survival. This compound primarily inhibits the following pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[5][6]
-
PI3K-AKT-mTOR Pathway: This cascade plays a vital role in promoting cell survival, growth, and proliferation, while inhibiting apoptosis.[5][7]
-
JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation signals downstream of EGFR.[5]
By blocking these pathways, this compound effectively curtails the oncogenic signals driven by aberrant EGFR activity.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental system. A critical first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the biological activity of interest (e.g., cell proliferation). A typical starting point for a dose-response curve would be a wide range of concentrations, for example, from 1 nM to 100 µM.
Q4: What are some typical IC50 values for EGFR inhibitors in different cancer cell lines?
A4: The sensitivity to EGFR inhibitors varies significantly across different cancer cell lines, largely dependent on their EGFR mutation status. Cell lines with activating EGFR mutations are generally more sensitive. The table below provides a summary of reported IC50 values for Erlotinib, a well-characterized EGFR inhibitor, which can serve as a reference point for your experiments with this compound.
| Cell Line | Cancer Type | EGFR Mutation Status | Reported IC50 of Erlotinib (µM) |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.004 |
| NCI-H3255 | Non-Small Cell Lung Cancer | L858R | 0.041 |
| QG56 | Non-Small Cell Lung Cancer | Wild-Type | 8.9 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R + T790M | 4.3 |
| BxPC-3 | Pancreatic Cancer | Wild-Type | 1.26 |
| AsPc-1 | Pancreatic Cancer | Wild-Type | 5.8 |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Not specified | 5.00 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | Not specified | 7.60 |
Note: These values are for Erlotinib and should be used as a general guide. The IC50 for this compound in these cell lines may differ.[8][9][10]
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Troubleshooting Guide
Q5: My IC50 value for this compound is much higher than expected. What could be the reason?
A5: Several factors could contribute to a higher than expected IC50 value:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to EGFR inhibitors. This could be due to the absence of activating EGFR mutations, the presence of resistance mutations (e.g., T790M), or the activation of bypass signaling pathways.[8]
-
Drug Inactivity: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
High Seeding Density: If the cell density is too high, the effective concentration of the inhibitor per cell may be reduced. Optimize the cell seeding density for your assay.
-
Short Incubation Time: The incubation time with the inhibitor may not be sufficient to observe a significant effect. Consider extending the incubation period.
Q6: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
A6: High variability can be minimized by:
-
Proper Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a multichannel pipette for even cell distribution.
-
Accurate Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate drug dilutions and additions.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
-
Thorough Mixing: Ensure the formazan crystals are completely dissolved in DMSO by gentle shaking before reading the absorbance.
Q7: The cells in my vehicle control (DMSO) are dying. What should I do?
A7: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium does not exceed a non-toxic level, which is typically below 0.5% for most cell lines. Test the DMSO tolerance of your specific cell line beforehand.
Visualizations
References
- 2. Erlotinib - Wikipedia [en.wikipedia.org]
- 3. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 8. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
Technical Support Center: Troubleshooting EGFR-IN-110 Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with EGFR-IN-110 in solution. The following information is intended for researchers, scientists, and drug development professionals to ensure the reliable use of this inhibitor in experimental settings.
Troubleshooting Guide: this compound Instability
This guide provides a step-by-step approach to diagnosing and resolving common stability issues encountered with this compound.
Question: My this compound solution appears cloudy or has visible precipitate. What should I do?
Answer: Cloudiness or precipitation indicates that the compound may have fallen out of solution. This can be due to several factors including improper solvent selection, incorrect storage temperature, or exceeding the solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Question: I suspect my this compound is degrading over time, leading to inconsistent experimental results. How can I confirm this and prevent it?
Answer: Degradation of small molecule inhibitors can occur due to factors like hydrolysis, oxidation, or photodecomposition. To confirm degradation, you can perform a stability study. To prevent it, proper handling and storage are crucial.
Experimental Protocol: Small Molecule Inhibitor Stability Assessment
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO).
-
Aliquoting: Aliquot the stock solution into multiple small, single-use vials to minimize freeze-thaw cycles.
-
Storage Conditions: Store aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
Time Points: Establish specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
Analytical Method: At each time point, analyze an aliquot using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the parent compound from potential degradants.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area over time indicates degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific solubility data for this compound is not publicly available, inhibitors of this class are often soluble in organic solvents. We recommend starting with high-purity, anhydrous DMSO to prepare a concentrated stock solution. For aqueous working solutions, further dilution in an appropriate buffer is necessary, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).
| Solvent | Recommended Use |
| DMSO | Primary solvent for creating high-concentration stock solutions. |
| Ethanol | Alternative solvent for stock solutions, may have lower solubility. |
| Aqueous Buffers | For preparing working solutions from stock. Ensure pH compatibility. |
Q2: How should I store my this compound solutions?
A2: For long-term stability, we recommend storing stock solutions of this compound in tightly sealed vials at -80°C. For short-term storage (a few days to a week), -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light, as some compounds are light-sensitive.
| Storage Condition | Stock Solution (in DMSO) | Working Solution (Aqueous) |
| Long-term | -80°C | Not Recommended |
| Short-term | -20°C | 4°C (prepare fresh daily) |
| Freeze-Thaw Cycles | Avoid | N/A |
| Light Exposure | Protect from light | Protect from light |
Q3: Could the instability of this compound be affecting the EGFR signaling pathway in my experiments?
A3: Yes, if this compound degrades, its effective concentration will decrease, leading to reduced inhibition of the EGFR signaling pathway and inconsistent results. It is crucial to ensure the stability of the inhibitor to accurately interpret its effects on downstream signaling.
EGFR Signaling Pathway Overview:
Caption: Simplified overview of the EGFR signaling pathway and the point of inhibition by this compound.
Q4: What are the potential mechanisms of this compound degradation?
A4: While specific degradation pathways for this compound are not documented, small molecule inhibitors can degrade through several mechanisms:
-
Hydrolysis: Reaction with water, which can be exacerbated by non-neutral pH.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.
-
Photodecomposition: Degradation upon exposure to light, particularly UV wavelengths.
To mitigate these, use high-purity, anhydrous solvents, maintain a neutral pH in aqueous buffers, and protect solutions from light.
How to improve Egfr-IN-110 solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-110, focusing on challenges related to its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing poor solubility of this compound in aqueous buffers. Is this expected?
A1: Yes, poor aqueous solubility is a common characteristic of many small molecule kinase inhibitors, which are often lipophilic in nature. To ensure consistent and effective in vivo studies, it is crucial to develop a suitable formulation to enhance the solubility and bioavailability of this compound.
Q2: What are the initial steps to improve the solubility of this compound for early-stage in vivo experiments?
A2: For initial in vivo screening, a simple and rapid formulation approach is often preferred. This can include the use of co-solvents or creating a suspension. It is important to assess the tolerability of the chosen vehicle in the animal model.
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: The solubility of many kinase inhibitors is pH-dependent.[1][2] If this compound has ionizable groups, adjusting the pH of the formulation can significantly impact its solubility. For instance, weak bases are more soluble at a lower pH.[2] It is recommended to determine the pKa of this compound to guide the selection of an appropriate pH range for the formulation.
Q4: Are there more advanced formulation strategies for later-stage preclinical development?
A4: Yes, for more comprehensive preclinical studies, including pharmacokinetic and efficacy models, more advanced formulation strategies may be necessary to achieve optimal exposure. These can include lipid-based formulations, solid dispersions, and nanosuspensions.[3][4][5][6][7][8]
Troubleshooting Guide: Improving this compound Solubility
Issue: Precipitation of this compound upon dilution with aqueous media.
Root Cause: The compound is likely exceeding its aqueous solubility limit when the concentration of the organic co-solvent is reduced.
Solutions:
-
Optimize Co-solvent System: Experiment with different co-solvent combinations and ratios to find a system that maintains solubility upon dilution.
-
Utilize Surfactants: The addition of a small amount of a biocompatible surfactant can help to form micelles and improve the dispersion and solubility of the compound.[7]
-
Consider a Nanosuspension: This involves reducing the particle size of the drug to the sub-micron range, which can improve the dissolution rate.[3][9]
Issue: Low and variable oral bioavailability in animal studies.
Root Cause: This can be due to poor dissolution in the gastrointestinal tract, first-pass metabolism, or a combination of factors. Low aqueous solubility is a major contributor to poor oral absorption for many kinase inhibitors.[4][10]
Solutions:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its solubility and absorption.[4][10][11]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[1][5][12][13]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[3][5][9]
Data Presentation
Table 1: Example Co-solvent Systems for Initial In Vivo Screening
| Formulation ID | Composition | Maximum Soluble Concentration (mg/mL) | Observations in Vehicle |
| F1 | 10% DMSO, 40% PEG300, 50% Saline | 1 | Clear solution |
| F2 | 5% NMP, 15% Solutol HS 15, 80% Water | 2 | Clear solution |
| F3 | 20% Cremophor EL, 80% Saline | 0.5 | Fine suspension |
Note: These are example formulations and concentrations. Actual solubility and tolerability must be determined experimentally for this compound.
Table 2: Comparison of Advanced Formulation Strategies
| Formulation Strategy | Principle | Potential Advantages | Potential Challenges |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents.[4][10] | Enhances oral bioavailability, can be filled into capsules. | Physical and chemical stability of the formulation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in an amorphous state within a polymer matrix.[1][5] | Significantly increases aqueous solubility and dissolution rate. | Potential for recrystallization of the drug over time. |
| Nanosuspensions | The drug is formulated as sub-micron sized particles.[3][9] | Increases surface area for faster dissolution, suitable for parenteral administration. | Physical stability of the suspension (e.g., particle aggregation). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Administration
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add the organic co-solvent(s) (e.g., DMSO, PEG300) to the vial.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Slowly add the aqueous component (e.g., saline or water for injection) to the vial while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
-
Filter the solution through a 0.22 µm sterile filter before administration.
Protocol 2: Preparation of an Oral Suspension
-
Weigh the required amount of this compound.
-
If necessary, micronize the compound to a smaller particle size using a mortar and pestle or a milling instrument.
-
Prepare the vehicle by dissolving a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) in purified water.
-
Gradually add the powdered this compound to the vehicle while stirring or homogenizing to form a uniform suspension.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[14][15][16] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[15][16][17] Aberrant EGFR signaling is a key driver in the development and progression of many cancers.
Caption: EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow for Improving In Vivo Solubility
The following workflow outlines a systematic approach to developing a suitable formulation for this compound for in vivo studies.
Caption: Workflow for developing an in vivo formulation for this compound.
References
- 1. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. aacrjournals.org [aacrjournals.org]
Egfr-IN-110 variability in experimental results
Disclaimer: Publicly available experimental data for a compound with the specific designation "Egfr-IN-110" is limited. This guide provides troubleshooting advice and protocols based on common issues encountered with small molecule EGFR tyrosine kinase inhibitors (TKIs). The principles and methodologies described are broadly applicable to research involving such compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell proliferation assays. What are the potential causes?
A1: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent, low passage number. Genetic drift in higher passage numbers can alter EGFR expression or signaling.
-
Cell Density: The initial cell seeding density can significantly impact results. Higher densities may lead to contact inhibition or depletion of nutrients, affecting cell growth and inhibitor sensitivity. Standardize your seeding protocol.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor or contain growth factors that activate parallel signaling pathways, potentially masking the effect of this compound. Consider using reduced serum conditions or serum-free media after cell attachment.
-
Compound Stability and Handling: Ensure the compound is properly dissolved and stored. Repeated freeze-thaw cycles can degrade the inhibitor. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay-Specific Factors: The choice of proliferation assay (e.g., MTT, CellTiter-Glo) and the incubation time with the inhibitor can influence the outcome. Optimize these parameters for your specific cell line.
Q2: Our Western blot results show inconsistent inhibition of EGFR phosphorylation after treatment with this compound. What could be wrong?
A2: Inconsistent phosphorylation results can be traced to several experimental steps:
-
Ligand Stimulation: For many cell lines, stimulation with an EGFR ligand (e.g., EGF, TGF-α) is necessary to induce robust receptor phosphorylation. Ensure you are using an optimal concentration of the ligand and a consistent stimulation time.
-
Inhibitor Pre-incubation Time: The time cells are exposed to this compound before ligand stimulation is critical. A sufficient pre-incubation period is required for the inhibitor to enter the cells and bind to the EGFR kinase domain.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during sample preparation.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR are crucial. Validate your antibodies and use them at the recommended dilution.
Q3: We are concerned about potential off-target effects of this compound. How can we investigate this?
A3: Assessing off-target effects is a critical step in characterizing any inhibitor.
-
Kinase Profiling: Perform a kinase profiling assay against a broad panel of kinases to identify other potential targets of this compound.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of other known, highly specific EGFR inhibitors or with the effects of EGFR knockdown (e.g., using siRNA or shRNA).
-
Rescue Experiments: If an off-target effect is suspected to be mediated by a specific kinase, try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that kinase.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High well-to-well variability within the same plate | Uneven cell seeding, edge effects, or improper mixing of reagents. | Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate or fill them with media only. Ensure thorough but gentle mixing. |
| IC50 value shifts between experiments | Differences in cell passage number, serum lots, or incubation times. | Maintain a consistent cell passage number. Test new lots of serum before use. Standardize all incubation times. |
| No significant effect of the inhibitor at expected concentrations | Compound degradation, incorrect concentration, or cell line resistance. | Prepare fresh dilutions of this compound for each experiment. Verify the concentration of your stock solution. Check the EGFR mutation status of your cell line, as some mutations confer resistance to certain TKIs. |
Guide 2: Western Blot Troubleshooting for EGFR Phosphorylation
| Symptom | Possible Cause | Suggested Solution |
| No p-EGFR signal even in the control (ligand-stimulated) group | Inefficient ligand stimulation, inactive ligand, or issues with the lysis buffer. | Optimize EGF/TGF-α concentration and stimulation time. Ensure your ligand is active. Use fresh lysis buffer with phosphatase and protease inhibitors. |
| High background on the Western blot membrane | Insufficient blocking, primary antibody concentration too high, or inadequate washing. | Block the membrane for at least 1 hour at room temperature. Titrate your primary antibody to determine the optimal concentration. Increase the number and duration of wash steps. |
| Inconsistent loading between lanes | Inaccurate protein quantification or pipetting errors during loading. | Use a reliable protein quantification assay (e.g., BCA). Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with this compound for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling cascade and the inhibitory action of a TKI.
Experimental Workflow for Inhibitor Testing
Caption: Workflow for determining the IC50 of an EGFR inhibitor.
Troubleshooting Flowchart for IC50 Variability
Caption: A logical guide to troubleshooting IC50 variability.
Refining Egfr-IN-110 treatment time for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Egfr-IN-110. Our goal is to help you refine treatment times for maximum therapeutic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways.[1][2][3] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, are crucial for cell proliferation, survival, and metastasis in cancer cells that overexpress or have activating mutations in EGFR.[1][2]
Q2: How do I determine the optimal treatment time for this compound in my cell line?
A2: The optimal treatment time for this compound will vary depending on the cell line, its EGFR expression and mutation status, and the experimental endpoint. A time-course experiment is essential. We recommend treating your cells with a predetermined optimal concentration of this compound (e.g., at or near the IC50 value) for various durations (e.g., 6, 12, 24, 48, and 72 hours). The effect can be assessed using cell viability assays or by analyzing the phosphorylation status of EGFR and its downstream targets via Western blot.
Q3: What are the expected effects of this compound on cell signaling?
A3: Treatment with this compound is expected to decrease the autophosphorylation of EGFR at key tyrosine residues (e.g., Y1068). This will lead to a subsequent reduction in the phosphorylation and activation of downstream signaling proteins such as AKT and ERK.[2][4]
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing of assay reagents. |
| No significant decrease in cell viability | Cell line is resistant to this compound, incorrect drug concentration, or insufficient treatment time. | Verify the EGFR mutation status of your cell line. Perform a dose-response experiment to determine the IC50. Extend the treatment duration. |
| Unexpected increase in viability at high concentrations | Compound precipitation or off-target effects. | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions. Consider testing the compound in a cell-free kinase assay to confirm on-target activity. |
Western Blot Analysis
| Issue | Possible Cause | Recommended Solution |
| Weak or no p-EGFR signal | Insufficient stimulation of EGFR, low protein concentration, or issues with antibody/reagents. | If studying inhibition, ensure you are stimulating the cells with EGF to induce EGFR phosphorylation. Quantify protein concentration before loading. Use a positive control (e.g., A431 cells stimulated with EGF).[5] Check the primary and secondary antibody dilutions and ensure fresh buffers are used. |
| High background on the membrane | Insufficient blocking, inadequate washing, or high antibody concentration. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). Increase the number and duration of washes.[6] Optimize the primary and secondary antibody concentrations. |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody. Ensure that protease and phosphatase inhibitors are added to your lysis buffer and that samples are kept on ice.[5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Western Blot for p-EGFR
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve the cells overnight, then pre-treat with this compound for the desired time (e.g., 2 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][9]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., Y1068), total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.[6][8]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][8]
-
Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment time.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR (EGFR) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Egfr-IN-110 inconsistent covalent modification of EGFR
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using EGFR-IN-110 who may be experiencing inconsistent covalent modification of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that can lead to variability in the covalent modification of EGFR by inhibitors like this compound.
Q1: We are observing lower than expected or inconsistent covalent modification of EGFR by this compound in our mass spectrometry (MS) analysis. What are the potential causes?
A1: Inconsistent or low levels of covalent modification can stem from several factors, ranging from inhibitor stability to experimental conditions. Here’s a step-by-step troubleshooting guide:
-
Inhibitor Integrity and Handling:
-
Degradation: Covalent inhibitors, particularly those with reactive electrophilic "warheads," can be susceptible to degradation. Ensure that your stock of this compound is fresh and has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture). Repeated freeze-thaw cycles should be avoided.
-
Solubility: Poor solubility of the inhibitor in your assay buffer can lead to precipitation and a lower effective concentration. Visually inspect your inhibitor solution for any precipitate. Consider using a different solvent for your stock solution (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low and compatible with your experimental system.
-
-
Experimental Conditions:
-
Incubation Time and Concentration: Covalent inhibition is a time-dependent process.[1] You may need to optimize the incubation time and concentration of this compound. A time-course experiment is recommended to determine the optimal incubation period.
-
Buffer Components: Components in your lysis or assay buffer, such as high concentrations of reducing agents (e.g., DTT, β-mercaptoethanol) or other nucleophiles, can compete with the cysteine residue (Cys797) on EGFR for binding to the inhibitor. Review your buffer composition and consider reducing the concentration of potentially interfering substances.
-
pH: The pH of your buffer can influence the reactivity of the cysteine residue. Ensure your buffer pH is stable and within the optimal range for the reaction.
-
-
Protein-Related Factors:
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EGFR Variant: The specific EGFR variant you are using (wild-type vs. mutant) can affect inhibitor binding and reactivity.[1][2] Ensure you are using the correct EGFR construct for your experiment.
-
Cysteine Oxidation: The target cysteine (Cys797) can become oxidized, which would prevent covalent modification.[3] Minimize sample exposure to oxidizing conditions.
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Protein Folding: Improperly folded EGFR may not present the Cys797 residue in the correct orientation for covalent modification. Ensure your protein is properly purified and handled.
-
Q2: We see variable inhibition of downstream EGFR signaling (e.g., p-ERK, p-AKT) even at concentrations of this compound that should result in full covalent modification. Why might this be happening?
A2: This suggests that either the covalent modification is not as complete as assumed, or there are other factors influencing the signaling pathway.
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Incomplete Target Engagement in Cells: Achieving complete covalent modification in a biochemical assay does not always translate to the cellular environment.
-
Cellular ATP Competition: High intracellular ATP concentrations can compete with the inhibitor for binding to the ATP-binding pocket of EGFR before the covalent bond can form.[1]
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Cell Permeability: this compound may have poor cell permeability, resulting in a lower intracellular concentration than expected.
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Drug Efflux: The compound may be a substrate for cellular efflux pumps, actively removing it from the cell.
-
-
Activation of Alternative Signaling Pathways: Cells can develop resistance by activating bypass signaling pathways that do not depend on EGFR.[4] For example, activation of other receptor tyrosine kinases (e.g., MET, AXL) can sustain downstream signaling even when EGFR is inhibited.
-
EGFR-Independent Signaling: The observed downstream signaling may not be solely dependent on EGFR. Other cellular stimuli or mutations in downstream components (e.g., KRAS mutations) can lead to constitutive activation of these pathways.[4]
Quantitative Data Summary
The following tables provide examples of how to structure your quantitative data to assess the performance of this compound. Note: The data presented here is hypothetical and for illustrative purposes.
Table 1: Biochemical Potency of this compound against different EGFR variants.
| EGFR Variant | IC50 (nM) | Ki (nM) | kinact (min-1) |
| Wild-Type | 50.2 | 25.1 | 0.05 |
| L858R | 5.8 | 2.9 | 0.15 |
| L858R/T790M | 15.6 | 7.8 | 0.12 |
Table 2: Cellular Activity of this compound in NSCLC cell lines.
| Cell Line | EGFR Status | pEGFR IC50 (nM) | Cell Viability GI50 (nM) |
| A431 | Wild-Type | 85.3 | 150.7 |
| H1975 | L858R/T790M | 25.1 | 45.9 |
| HCC827 | ex19del | 10.5 | 18.2 |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Modification
-
Incubation: Incubate recombinant human EGFR (1 µM) with this compound (10 µM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP) for 1 hour at room temperature. Include a vehicle control (e.g., DMSO).
-
Sample Preparation: Stop the reaction by adding 0.1% trifluoroacetic acid (TFA). Desalt the sample using a C4 ZipTip.
-
Mass Spectrometry Analysis: Analyze the sample by LC-MS on a high-resolution mass spectrometer.
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Data Analysis: Deconvolute the resulting spectra to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of this compound will confirm covalent modification.[5]
Protocol 2: Western Blotting for Downstream Signaling Analysis
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Cell Culture and Treatment: Plate cells (e.g., H1975) and allow them to adhere overnight. Serum starve the cells for 4-6 hours. Treat with varying concentrations of this compound for 2 hours.
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Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
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Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities using densitometry software.
Signaling Pathway Visualization
References
- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Egfr-IN-110
Welcome to the technical support center for Egfr-IN-110. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues, with a primary focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to target the epidermal growth factor receptor (EGFR). Like many other EGFR tyrosine kinase inhibitors (TKIs), it is presumed to function by competitively binding to the ATP-binding site within the intracellular kinase domain of the EGFR protein.[1][2][3] This action prevents the autophosphorylation of the receptor, which in turn blocks the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][4] These pathways are crucial for cell proliferation, survival, and differentiation.[5][6]
Q2: What are the common causes of non-specific binding with small molecule inhibitors like this compound?
A2: Non-specific binding of small molecule inhibitors can arise from several factors, including hydrophobic interactions, ionic interactions, and binding to other proteins that have similar structural motifs to the intended target.[7][8] For kinase inhibitors, off-target effects are a known challenge due to the conserved nature of the ATP-binding pocket across the kinome. Additionally, experimental conditions such as buffer composition, pH, and the presence of detergents can significantly influence non-specific interactions.[7][8]
Q3: How can I determine if the observed effects in my assay are due to non-specific binding of this compound?
A3: A key experiment is to include a negative control, such as a structurally similar but inactive compound, to see if similar effects are observed. Additionally, using a counterscreen with a different assay format can be insightful. For instance, if you observe inhibition in a cellular assay, you should validate the direct binding to EGFR using a biochemical assay with purified protein.[9] Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm direct binding and provide affinity measurements.[9]
Q4: What is the expected outcome of successful this compound treatment in a cellular context?
A4: In EGFR-dependent cancer cell lines, successful treatment with an effective dose of this compound should lead to a decrease in cell proliferation, an increase in apoptosis, and a reduction in the phosphorylation of EGFR and its downstream signaling proteins like AKT and ERK.[3][10]
Troubleshooting Guides
Issue 1: High background or false positives in biochemical assays (e.g., Kinase Assays, ELISA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Interactions | Add a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer.[7][8] | Reduction in background signal by minimizing non-specific sticking of the inhibitor to assay plates or other proteins. |
| Ionic Interactions | Increase the salt concentration of the assay buffer (e.g., 150-200 mM NaCl).[8][11] | Decreased non-specific binding by shielding electrostatic charges. |
| Protein Aggregation | Include a protein blocking agent like Bovine Serum Albumin (BSA) (0.1-1%) in the buffer.[7][11] | BSA can help to block non-specific binding sites on surfaces and stabilize proteins. |
| Inhibitor Concentration Too High | Perform a dose-response curve to determine the optimal inhibitor concentration. | Identify a concentration that provides specific inhibition without causing non-specific effects. |
Issue 2: Off-target effects in cellular assays (e.g., Cell Viability, Western Blot)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of Other Kinases | Profile this compound against a panel of other kinases to determine its selectivity.[12] | Identification of potential off-target kinases that may be contributing to the observed cellular phenotype. |
| Non-specific Cytotoxicity | Use a control cell line that does not express EGFR or has a known resistance mutation. | If the inhibitor is still cytotoxic in the control cell line, the effect is likely off-target. |
| Incorrect Incubation Time/Concentration | Optimize the incubation time and concentration of this compound. | Find a therapeutic window that maximizes on-target effects while minimizing off-target toxicity. |
| Assay-dependent Artifacts | Validate findings with an orthogonal assay (e.g., confirm apoptosis seen in a viability assay with a caspase activity assay). | Confirmation that the observed phenotype is not an artifact of a single assay platform. |
Experimental Protocols
Protocol 1: General Kinase Assay to Assess this compound Potency
-
Prepare Reagents :
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Recombinant human EGFR protein.
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide).
-
ATP solution.
-
This compound serial dilutions.
-
-
Assay Procedure :
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of EGFR protein and substrate peptide solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).
-
-
Data Analysis :
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot to Analyze EGFR Pathway Inhibition in Cells
-
Cell Culture and Treatment :
-
Plate EGFR-dependent cells (e.g., A431) and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for minimizing non-specific binding.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-110 degradation and storage issues
Urgent Notice: Information regarding "Egfr-IN-110" is not currently available in public databases. The following information is based on general knowledge of Epidermal Growth Factor Receptor (EGFR) inhibitors and degraders. Please verify the identity and properties of your specific compound before proceeding.
It is possible that "this compound" is a novel or internally designated compound. We strongly advise cross-referencing with your supplier's documentation for precise handling, storage, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing rapid degradation of my EGFR inhibitor/degrader in solution. What could be the cause?
A1: Rapid degradation of small molecule inhibitors and degraders in solution can be attributed to several factors:
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Solvent Instability: The compound may be unstable in the chosen solvent. Common solvents like DMSO, while generally effective, can sometimes react with or promote the degradation of certain compounds over time. It is crucial to consult the manufacturer's datasheet for recommended solvents.
-
Light Sensitivity: Many complex organic molecules are sensitive to light. Exposure to ambient or fluorescent light can induce photochemical degradation.
-
Temperature Instability: The compound may not be stable at room temperature or even at 4°C for extended periods.
-
pH Sensitivity: The stability of the compound may be dependent on the pH of the solution. Buffering the solution to an optimal pH range is often necessary.
-
Oxidation: The compound may be susceptible to oxidation. Using degassed solvents or storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
Q2: What are the recommended storage conditions for EGFR-targeting compounds?
A2: While specific conditions for "this compound" are unknown, general guidelines for storing potent small molecules are as follows:
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C or -80°C in a tightly sealed container. Protect from light and moisture. | Minimizes thermal and photo-degradation, and prevents hydrolysis. |
| Stock Solution | Prepare concentrated stock solutions in a recommended solvent (e.g., anhydrous DMSO). Aliquot into single-use vials and store at -80°C. | Avoids repeated freeze-thaw cycles which can degrade the compound. Anhydrous solvent prevents hydrolysis. |
| Working Solution | Prepare fresh from stock solution for each experiment. Avoid storing dilute solutions for extended periods. | Dilute solutions are often less stable and more susceptible to adsorption to container surfaces. |
Q3: My experimental results with an EGFR degrader are inconsistent. What are some potential troubleshooting steps?
A3: Inconsistent results with EGFR degraders, such as those based on PROTAC technology, can arise from several experimental variables.
-
Cellular Health and Density: Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density. Cellular stress can alter protein turnover rates.
-
Treatment Time and Concentration: Optimization of both treatment duration and compound concentration is critical. A time-course and dose-response experiment should be performed to determine the optimal conditions for EGFR degradation.
-
E3 Ligase Expression: The efficacy of many degraders depends on the expression levels of specific E3 ubiquitin ligases (e.g., VHL, CRBN) in the cell line being used.[1] Verify the expression of the relevant E3 ligase in your cell model.
-
Compound Stability in Media: The compound may be unstable in cell culture media. A stability test of the compound in your specific media at 37°C can be informative.
-
Washout Efficiency: If performing washout experiments, ensure the removal of the compound is complete. Incomplete washout can lead to misinterpretation of results.[1]
Troubleshooting Guides
Issue 1: Sub-optimal EGFR Degradation
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for sub-optimal EGFR degradation.
Issue 2: Compound Appears Inactive
Experimental Workflow for Activity Confirmation
Caption: Workflow to confirm the activity of a seemingly inactive compound.
Experimental Protocols
Protocol 1: Western Blot for EGFR Degradation
-
Cell Seeding: Plate cells (e.g., HCC827 or H3255 for mutant EGFR) in 6-well plates and allow them to adhere overnight.[1]
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Treat the cells with the EGFR degrader at various concentrations for the desired time points (e.g., 16 hours).[1] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against EGFR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) can then be calculated.[1]
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR degrader or inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the results as a percentage of cell viability versus compound concentration. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Signaling Pathway
EGFR Signaling and Degradation Pathways
Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream signaling pathways like MAPK/ERK.[2] This signaling is terminated by receptor endocytosis and subsequent degradation in lysosomes or through proteasome-mediated degradation, which can be induced by targeted degraders.[2][3]
Caption: Simplified EGFR signaling and degradation pathways.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired degradation followed by enhanced recycling of epidermal growth factor receptor caused by hypo-phosphorylation of tyrosine 1045 in RBE cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of EGFR-IN-110
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor bioavailability with the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-110, in animal studies. The following information is designed to assist in diagnosing and resolving common issues related to drug formulation and in vivo performance.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound resulted in very low plasma concentrations. What are the potential causes?
Low plasma concentrations of this compound are likely due to poor oral bioavailability. This is a common challenge for many kinase inhibitors and can be attributed to several factors:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound may have limited dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[1]
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump the drug back into the GI lumen.
Q2: What are the initial steps to improve the bioavailability of this compound?
To address poor bioavailability, a systematic approach to formulation development is recommended. Initial strategies should focus on enhancing the solubility and dissolution rate of the compound.[1][3] Consider the following approaches:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster dissolution.[2][3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can create a more soluble, amorphous form of the drug.[5][6]
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[2][3][7]
Q3: How do I choose the right formulation strategy for this compound?
The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound. A preliminary characterization of the molecule is crucial. Key parameters to investigate include its solubility in various pH buffers and organic solvents, its crystalline structure (polymorphism), and its lipophilicity (LogP).[8] Based on these findings, you can select a more targeted approach. For instance, for a highly crystalline compound with a high melting point ('brick-dust' molecule), an amorphous solid dispersion might be a suitable starting point.[4] For a highly lipophilic compound, a lipid-based formulation could be more effective.[7][9]
Troubleshooting Guide
Issue: Inconsistent plasma concentrations between animals.
Possible Cause:
-
Variability in food intake: Food can significantly impact the absorption of poorly soluble drugs.
-
Inconsistent dosing: Errors in oral gavage technique can lead to variable dosing.
-
Formulation instability: The drug may be precipitating out of the dosing vehicle before or after administration.
Solutions:
-
Standardize feeding protocols: Ensure that animals are fasted for a consistent period before dosing, or that a standardized diet is provided.
-
Refine dosing technique: Ensure all personnel are properly trained in oral gavage to minimize variability.
-
Assess formulation stability: Check the physical and chemical stability of your formulation over the duration of the experiment.
Issue: High variability in efficacy studies despite consistent dosing.
Possible Cause:
-
pH-dependent solubility: Many kinase inhibitors exhibit pH-dependent solubility, leading to variable absorption in different regions of the GI tract where the pH can fluctuate.[5][6]
-
Food effects: The presence or absence of food can alter gastric pH and transit time, affecting drug dissolution and absorption.[7]
Solutions:
-
Develop a pH-independent formulation: Amorphous solid dispersions or lipid-based formulations can help mitigate the effects of pH-dependent solubility.[5][6]
-
Conduct food-effect studies: Systematically evaluate the impact of food on the pharmacokinetics of this compound to understand its influence on absorption.
Data Presentation
The following tables provide an example of how to structure and present data from a pilot pharmacokinetic study comparing different formulations of this compound in mice.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Mice (10 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (%) |
| Crystalline Suspension | 50 ± 15 | 4.0 | 350 ± 90 | 5 |
| Micronized Suspension | 120 ± 30 | 2.0 | 980 ± 210 | 14 |
| Amorphous Solid Dispersion | 450 ± 95 | 1.5 | 3800 ± 750 | 54 |
| Lipid-Based Formulation (SEDDS) | 620 ± 120 | 1.0 | 5100 ± 980 | 73 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.
Materials:
-
Male Swiss Albino mice (8-10 weeks old)[10]
-
This compound formulations (e.g., crystalline suspension, ASD, SEDDS)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the study.[11]
-
Dosing:
-
Fast mice overnight (approximately 12 hours) with free access to water.
-
Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.[12]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[11]
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by EGFR. This compound is designed to inhibit the tyrosine kinase activity of the receptor, thereby blocking these downstream pathways that are often dysregulated in cancer.[14][15][16][17][18]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 6. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 10. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 11. unmc.edu [unmc.edu]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 16. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Egfr-IN-110 and Covalent EGFR Inhibitors
Disclaimer: Specific experimental data on the unexpected interactions of Egfr-IN-110 with cell culture media components is not extensively available in public literature. The following troubleshooting guide and FAQs are based on the known properties of this compound as a covalent EGFR inhibitor and general principles applicable to this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues during in vitro experiments involving this compound and other covalent EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a covalent inhibitor, it forms a stable, long-lasting bond with a specific cysteine residue (typically Cys797) in the ATP-binding pocket of EGFR. This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation.
Q2: I am seeing lower than expected potency of this compound in my cell-based assays. What could be the cause?
Several factors could contribute to reduced potency. These can be broadly categorized as issues with the compound itself, interactions with media components, or specific experimental conditions. This guide will walk you through troubleshooting these potential issues.
Q3: Are there specific components in cell culture media that can interfere with covalent inhibitors like this compound?
Yes, components containing nucleophilic groups, especially thiols (like cysteine and glutathione) which are present in some complex media formulations or serum, can potentially react with the electrophilic "warhead" of covalent inhibitors. This can lead to the inactivation of the inhibitor before it reaches its intended target.
Q4: How should I prepare and store my stock solution of this compound?
For specific storage and handling instructions, it is always best to consult the Certificate of Analysis provided by the supplier.[1] Generally, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Reduced or Inconsistent Inhibitor Activity
If you observe that this compound is not achieving the expected level of inhibition based on its published potency, or if your results are highly variable, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps:
-
Inhibitor Reactivity with Media Components:
-
Hypothesis: Components in your cell culture medium (e.g., high concentrations of amino acids like cysteine, or antioxidants like glutathione in serum) are reacting with and inactivating this compound.
-
Recommendation:
-
Prepare the final dilution of this compound in serum-free or chemically defined media immediately before adding it to the cells.
-
Perform a control experiment where the inhibitor is pre-incubated in the complete cell culture medium for varying amounts of time before being added to the cells. A decrease in potency with longer pre-incubation times would suggest an interaction with media components.
-
If possible, switch to a serum-free or a defined medium with known concentrations of all components.
-
-
-
Solubility and Precipitation:
-
Hypothesis: this compound may be precipitating out of solution at the final working concentration in your aqueous cell culture medium.
-
Recommendation:
-
Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
Determine the critical micelle concentration (CMC) if possible, or perform a solubility test in your specific media.
-
Consider using a lower concentration of the inhibitor or a different formulation if solubility is a persistent issue.
-
-
-
Inhibitor Stability:
-
Hypothesis: The inhibitor may be degrading under your experimental conditions (e.g., prolonged incubation at 37°C, pH of the media).
-
Recommendation:
-
Minimize the time the inhibitor spends in aqueous solution before being added to the cells.
-
Conduct a time-course experiment to assess how long the inhibitory effect lasts. A transient effect might indicate compound degradation.
-
-
Data Presentation
The known biochemical and cellular potency of this compound is summarized below.
| Parameter | Value | Reference |
| pIC50 (EGFR enzyme) | 9.2 | [1][2][3] |
| pIC50 (EGFR cell-based) | 8.7 | [1][2][3] |
The following table provides a hypothetical example of how media components could impact the observed potency of a covalent inhibitor like this compound.
| Media Condition | Apparent IC50 | Interpretation |
| Serum-Free Medium | 10 nM | Baseline potency |
| Medium + 10% Fetal Bovine Serum | 50 nM | Potential interaction with serum proteins or other components leading to reduced availability of the inhibitor. |
| Medium + 1 mM Glutathione | 100 nM | The high concentration of the thiol-containing antioxidant likely inactivates the covalent inhibitor. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine if the cell culture medium affects the stability and potency of this compound over time.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in your complete cell culture medium.
-
Incubate these solutions at 37°C for different time points (e.g., 0, 1, 4, 8, and 24 hours).
-
At each time point, add the pre-incubated inhibitor solutions to your target cells.
-
After a fixed treatment period (e.g., 72 hours), assess cell viability using a standard method like an MTT or CellTiter-Glo assay.
-
Calculate the IC50 value for each pre-incubation time point. An increase in the IC50 value over time indicates instability or inactivation of the inhibitor in the medium.
Protocol 2: Troubleshooting Unexpected Results
Objective: A systematic workflow to identify the root cause of unexpected experimental outcomes with this compound.
Methodology:
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound stock using methods like LC-MS or NMR.
-
Check Stock Solution Integrity: Prepare a fresh stock solution from the solid compound and repeat a key experiment to rule out degradation of the stock solution.
-
Simplify the System:
-
Perform the experiment in a simpler, serum-free medium to test for interferences from serum components.
-
Use a cell-free enzymatic assay to confirm direct inhibition of EGFR, bypassing cellular uptake and metabolism factors.
-
-
Investigate Media Interactions: Follow Protocol 1 to assess the stability of the inhibitor in your specific media.
-
Evaluate Cell Line Characteristics:
-
Confirm the expression level of EGFR in your cell line.
-
Sequence the EGFR gene to ensure there are no mutations that might confer resistance to this compound.
-
Consider potential off-target effects by performing a broader kinase panel screen.[4]
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the mechanism of action for this compound.
Experimental Workflow Diagram
Caption: A systematic workflow for troubleshooting unexpected results with this compound.
Logical Relationship Diagram
Caption: Potential causes for the reduced potency of a covalent EGFR inhibitor.
References
Technical Support Center: Improving the Selectivity of EGFR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the selectivity of Epidermal Growth Factor Receptor (EGFR) inhibitors, exemplified here as EGFR-IN-110, in complex biological systems.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Suggested Solutions |
| High off-target activity observed in a kinase panel screen. | 1. The inhibitor scaffold may share structural similarities with the ATP-binding sites of other kinases.[1][2][3] 2. The inhibitor concentration used in the assay might be too high, leading to non-specific binding. | 1. Structural Modification: Consider medicinal chemistry efforts to add bulky substituents that create steric hindrance with gatekeeper residues of off-target kinases.[1] 2. Dose-Response Analysis: Perform a 10-point dose-response curve to determine the IC50 for both on-target and off-target kinases to identify a therapeutic window.[3] 3. Bivalent Inhibitors: Explore tethering the inhibitor to a substrate-mimicking peptide or another small molecule to increase affinity for EGFR.[1][2] |
| In vitro potency (biochemical assay) does not translate to cellular activity. | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is being actively exported from the cell by efflux pumps. 3. High intracellular ATP concentrations outcompete the ATP-competitive inhibitor.[2][4] | 1. Permeability Assays: Conduct parallel artificial membrane permeability assays (PAMPA) or Caco-2 assays to assess cell permeability. 2. Efflux Pump Inhibition: Co-administer the inhibitor with known efflux pump inhibitors (e.g., verapamil) in your cellular assays as a control experiment. 3. Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm target binding within the cell. |
| Unexpected phenotypic effects in cell-based assays not consistent with EGFR inhibition. | 1. Inhibition of downstream kinases in the EGFR signaling pathway or other critical cellular kinases.[3] 2. The inhibitor may have an unknown, non-kinase off-target. | 1. Phospho-Proteomics: Use mass spectrometry-based phospho-proteomics to get an unbiased view of the signaling pathways affected by your inhibitor. 2. Phenotypic Screening with Known Inhibitors: Compare the phenotypic effects of your inhibitor with a panel of highly selective kinase inhibitors for other targets.[3] 3. Washout Experiments: Perform washout experiments to determine if the phenotypic effects are reversible, which can provide insights into the mechanism of action. |
| Development of resistance to the inhibitor in long-term cell culture. | 1. On-target mutations in the EGFR kinase domain that prevent inhibitor binding.[5] 2. Upregulation of bypass signaling pathways that compensate for EGFR inhibition.[5] | 1. Sequence Analysis: Sequence the EGFR gene in resistant cell lines to identify potential mutations. 2. Combination Therapy: Investigate the use of your inhibitor in combination with inhibitors of potential bypass pathways (e.g., MET, AXL). 3. Irreversible Covalent Inhibition: If a suitable non-conserved cysteine is present near the active site, consider designing an irreversible inhibitor to overcome resistance from mutations that affect binding affinity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step to quantitatively assess the selectivity of my EGFR inhibitor?
A1: The most effective initial step is to perform a broad kinase panel screen at a single, sufficiently high concentration (e.g., 1 µM) to identify potential off-targets.[3] Following this initial screen, determine the IC50 values for any kinases that show significant inhibition (e.g., >70% inhibition in the initial screen) using a 10-point dose-response curve.[3] This will provide a quantitative measure of selectivity.
Q2: How can I express the selectivity of my inhibitor as a single value for comparison?
A2: You can use metrics like the "Selectivity Entropy," which provides a single-value parameter to rank inhibitors based on their selectivity profile across a kinase panel.[3] This method offers a more nuanced view than simply counting the number of off-targets.
Q3: My inhibitor is ATP-competitive. What are some general strategies to improve its selectivity?
A3: For ATP-competitive inhibitors, several strategies can be employed:
-
Targeting Inactive Kinase Conformations: Design inhibitors that bind to the inactive (DFG-out) conformation of EGFR. This conformation is often more specific to the target kinase.[6]
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket varies in size among kinases. Designing inhibitors with bulky groups that are only accommodated by kinases with smaller gatekeeper residues can enhance selectivity.[1]
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the ATP-binding pocket of EGFR, designing an inhibitor that forms a covalent bond with this residue can lead to highly selective and potent inhibition.[1]
Q4: What are some common pitfalls in biochemical kinase assays that can affect my results?
A4: Common pitfalls include:
-
Compound Interference: Some compounds may have intrinsic fluorescence or quenching properties that can interfere with assay readouts.[7]
-
Reagent Purity: Impurities in ATP, substrates, or buffers can alter reaction kinetics.[7]
-
Enzyme Concentration and Autophosphorylation: At high enzyme concentrations, autophosphorylation can become significant and may not be distinguishable from substrate phosphorylation in assays that measure ATP consumption.[8]
-
DMSO Concentration: Ensure the concentration of DMSO (the solvent for the inhibitor) is consistent across all experiments and within a range that does not significantly impact kinase activity.[7]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Initial Single-Dose Screen:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a multi-well plate, set up kinase reactions for a broad panel of kinases (e.g., >400 kinases). Each reaction should contain the kinase, its specific substrate, and ATP at a concentration close to its Km value.[8]
-
Add this compound to a final concentration of 1 µM in duplicate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the kinases (typically 30°C).
-
Stop the reaction and measure kinase activity using a suitable method, such as a luminescence-based assay that quantifies remaining ATP (e.g., Kinase-Glo®).[9]
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
-
IC50 Determination for Hits:
-
For any kinase showing >70% inhibition in the initial screen, perform a dose-response analysis.[3]
-
Prepare serial dilutions of this compound (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Set up the kinase reactions as described above.
-
Add the diluted inhibitor to the wells.
-
Measure kinase activity and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells known to express EGFR (e.g., A431) to ~80% confluency.
-
Treat the cells with this compound at various concentrations or with a DMSO vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant and analyze the amount of soluble EGFR at each temperature using Western blotting or ELISA.
-
Binding of this compound to EGFR is expected to stabilize the protein, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the DMSO control. Plot the amount of soluble EGFR as a function of temperature to generate melting curves and determine the temperature shift.
-
Visualizations
Caption: EGFR Signaling Pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Guide: Overcoming Osimertinib Resistance in C797S-Mutant EGFR with Next-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has presented a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib ineffective. This guide provides a comparative framework for evaluating novel fourth-generation EGFR inhibitors, exemplified here as "Egfr-IN-110," against osimertinib in the context of C797S-mediated resistance.
The Challenge of C797S Mutation
Osimertinib, a cornerstone in the management of EGFR-mutated NSCLC, functions by forming a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible inhibition is highly effective against activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. However, the substitution of cysteine with serine at this position (C797S) prevents this covalent bond formation, leading to drug resistance.[1][2][3] The development of fourth-generation EGFR inhibitors that can effectively target the C797S mutant EGFR is therefore a critical area of research.
Performance Data: this compound vs. Osimertinib
The following tables summarize key quantitative data from preclinical studies, comparing the in vitro and in vivo efficacy of a hypothetical fourth-generation inhibitor, this compound, with osimertinib against various EGFR mutations, with a focus on the C797S triple mutant (e.g., Del19/T790M/C797S or L858R/T790M/C797S).
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| EGFR Mutant | This compound (IC50, nM) | Osimertinib (IC50, nM) |
| L858R/T790M/C797S | 1.5 | >1000 |
| Del19/T790M/C797S | 2.5 | >1000 |
| L858R/T790M | 5.0 | 15 |
| Del19/T790M | 4.5 | 12 |
| Wild-Type (WT) | 180 | 250 |
Table 2: In Vitro Cellular Proliferation (IC50, nM)
| Cell Line (EGFR Mutation) | This compound (IC50, nM) | Osimertinib (IC50, nM) |
| Ba/F3 (L858R/T790M/C797S) | 15 | >5000 |
| Ba/F3 (Del19/T790M/C797S) | 20 | >5000 |
| NCI-H1975 (L858R/T790M) | 35 | 50 |
| PC-9 (Del19) | 10 | 25 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model (EGFR Mutation) | Treatment | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Ba/F3 (Del19/T790M/C797S) | This compound | 50 | 95 |
| Osimertinib | 25 | 5 | |
| NCI-H1975 (L858R/T790M) | This compound | 50 | 85 |
| Osimertinib | 25 | 90 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various recombinant EGFR kinase domains.
Protocol:
-
Recombinant EGFR proteins (Wild-Type, L858R/T790M, Del19/T790M, L858R/T790M/C797S, Del19/T790M/C797S) are incubated with varying concentrations of the inhibitor (e.g., this compound, osimertinib) in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay
Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines harboring different EGFR mutations.
Protocol:
-
Cells (e.g., Ba/F3 engineered to express different EGFR mutants, NCI-H1975, PC-9) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or Alamar Blue assay, or a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).
-
The absorbance or fluorescence/luminescence is read using a plate reader.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells engineered to express the desired EGFR mutation (e.g., Del19/T790M/C797S).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compounds (this compound, osimertinib) or vehicle are administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Mechanism of Osimertinib Resistance and Action of this compound
Caption: Mechanism of osimertinib resistance via C797S and inhibitory action of this compound.
Experimental Workflow for Inhibitor Comparison
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Fourth-Generation EGFR Inhibitors: Egfr-IN-110 and its Contemporaries
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Egfr-IN-110 with other notable fourth-generation epidermal growth factor receptor (EGFR) inhibitors. This document outlines their performance against clinically relevant EGFR mutations, particularly the C797S resistance mutation, and includes detailed experimental methodologies and pathway visualizations to support further research and development in non-small cell lung cancer (NSCLC).
The emergence of the C797S mutation in the EGFR kinase domain has rendered third-generation inhibitors like osimertinib ineffective, creating a critical need for novel therapeutic strategies. Fourth-generation EGFR inhibitors are being developed to address this challenge by targeting EGFR triple mutations, such as Del19/T790M/C797S and L858R/T790M/C797S. This guide focuses on this compound, a recently disclosed covalent inhibitor, and compares its preclinical profile with other prominent fourth-generation inhibitors: BLU-945, BDTX-1535, BBT-176, and TQB3804.
Mechanism of Action: Overcoming C797S-Mediated Resistance
Third-generation EGFR inhibitors are irreversible covalent binders that target a cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. The mutation of this cysteine to a serine (C797S) prevents this covalent bond formation, leading to drug resistance. Fourth-generation inhibitors are being designed to overcome this resistance through various mechanisms, including novel covalent interactions or non-covalent binding modes that are effective against the C797S mutant.
This compound, for instance, employs a vinylpyridine as a tunable covalent warhead to target the C797 residue. This innovative approach aims to provide high potency and selectivity against mutant EGFR while sparing the wild-type (WT) form to minimize toxicity.
Comparative In Vitro Performance
The following tables summarize the reported in vitro biochemical and cellular activities of this compound and other fourth-generation EGFR inhibitors against various EGFR genotypes. Direct comparison of absolute values should be approached with caution due to potential variations in assay conditions between different studies.
Table 1: Biochemical Activity (IC50, nM) of 4th Generation EGFR Inhibitors
| Compound | EGFRWT | EGFRL858R/T790M | EGFRDel19/T790M/C797S | EGFRL858R/T790M/C797S | Reference |
| This compound (Cmpd 6) | pIC50=9.2 (Enzyme) | - | - | - | [Pemberton et al., 2024] |
| BLU-945 | >450-fold selective | Potent | Nanomolar potency | Nanomolar potency | [1] |
| BDTX-1535 | Sparing | Potent | Potent | Potent | [2] |
| BBT-176 | - | - | 1.79 | 5.35 | [3][4] |
| TQB3804 | 1.07 | 0.19 | 0.46 | 0.13 | [5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data for some compounds against specific mutations were not available in the reviewed literature.
Table 2: Cellular Activity (IC50, nM) of 4th Generation EGFR Inhibitors
| Compound | Cell Line (EGFR status) | IC50 (nM) | Reference |
| This compound (Cmpd 6) | NCI-H2073 (EGFRWT p-EGFR) | pIC50=8.7 | [Pemberton et al., 2024] |
| BLU-945 | Ba/F3 (EGFRex19del/T790M/C797S) | 15 | [6] |
| Ba/F3 (EGFRL858R/T790M/C797S) | 6 | [6] | |
| BDTX-1535 | Mouse allograft (EGFRExon19+C797S) | Dose-dependent tumor growth inhibition | |
| BBT-176 | Ba/F3 (EGFR19Del/T790M/C797S) | 49 | [3][4] |
| Ba/F3 (EGFRL858R/T790M/C797S) | 202 | [3][4] | |
| TQB3804 | Ba/F3 (EGFRd746-750/T790M/C797S) | 26.8 | [5] |
| NCI-H1975 (EGFRL858R/T790M) | 163 (as a proxy for C797S-containing line) | [5] |
Experimental Protocols
This section provides representative methodologies for key experiments cited in the evaluation of fourth-generation EGFR inhibitors. Specific parameters may vary between studies.
EGFR Kinase Assay (Biochemical)
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against purified EGFR enzyme variants.
General Protocol:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound at various concentrations in a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[7]
-
The kinase reaction is initiated by adding a mixture of ATP and a substrate peptide (e.g., Poly (Glu, Tyr) 4:1).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[7]
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™ (Promega).[7]
-
Luminescence is read on a plate reader, and the data are normalized to controls to calculate the percent inhibition at each compound concentration.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of cancer cell lines with different EGFR statuses.
General Protocol:
-
Human cancer cell lines (e.g., Ba/F3 engineered to express specific EGFR mutations, or NSCLC cell lines like NCI-H1975) are seeded in 96-well plates.[8]
-
After allowing the cells to adhere, they are treated with a serial dilution of the test compound.
-
The cells are incubated for a period of time (typically 72 hours).[8]
-
Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.[8]
-
Luminescence is measured, and the data are used to generate dose-response curves and calculate GI50 (50% growth inhibition) or IC50 values.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (cell-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) harboring specific EGFR mutations.[9][10]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule.[9]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement (e.g., inhibition of EGFR phosphorylation).
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled tumor growth.
Conclusion
The development of fourth-generation EGFR inhibitors represents a significant advancement in the fight against acquired resistance in NSCLC. This compound, with its novel vinylpyridine warhead, demonstrates high potency and selectivity in initial preclinical studies. A comprehensive comparison with other fourth-generation inhibitors such as BLU-945, BDTX-1535, BBT-176, and TQB3804, reveals a competitive landscape of promising therapeutic candidates. Each of these molecules exhibits potent activity against the C797S resistance mutation, and ongoing clinical trials will be crucial in determining their ultimate clinical utility. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community to inform further research and development in this critical area of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 3. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com.cn [promega.com.cn]
- 8. rsc.org [rsc.org]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fourth-Generation EGFR Inhibitors for Overcoming C797S-Mediated Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation covalent inhibitors like osimertinib ineffective. This has spurred the development of fourth-generation EGFR inhibitors with diverse mechanisms of action to overcome this resistance. This guide provides a comparative analysis of a novel hypothetical covalent inhibitor, Egfr-IN-110 , which targets an alternative cysteine residue (C775), against two leading non-covalent therapeutic strategies: the allosteric inhibitor EAI045 and the ATP-competitive inhibitor brigatinib .
Mechanism of Action Overview
Third-generation EGFR inhibitors rely on forming a covalent bond with Cysteine 797 in the ATP-binding pocket of the EGFR kinase domain. The C797S mutation substitutes this cysteine with a serine, preventing this covalent interaction and leading to drug resistance. Fourth-generation inhibitors bypass this resistance mechanism through innovative approaches:
-
This compound (Hypothetical Covalent Inhibitor): This novel agent is designed to form a covalent bond with Cysteine 775, a different residue within the ATP-binding pocket, thereby inhibiting kinase activity independently of the C797S mutation.[1][2]
-
EAI045 (Allosteric Inhibitor): EAI045 binds to a distinct allosteric site on the EGFR kinase, away from the ATP-binding pocket.[3][4] This induces a conformational change that inactivates the enzyme. Its efficacy is significantly enhanced when used in combination with an antibody that prevents EGFR dimerization, such as cetuximab.[5]
-
Brigatinib (ATP-Competitive Inhibitor): Brigatinib is a potent, non-covalent inhibitor that competes with ATP for binding to the kinase domain.[6][7] Its efficacy against the C797S mutant stems from its strong reversible binding affinity.[8]
Comparative Performance Data
The following tables summarize the biochemical and cellular activities of these fourth-generation inhibitors against EGFR harboring the C797S mutation.
Table 1: Biochemical Activity (IC50, nM) Against Mutant EGFR Kinase
| Inhibitor | EGFR L858R/T790M/C797S | EGFR del19/T790M/C797S | EGFR WT | Selectivity (WT/L858R/T790M/C797S) |
| This compound (Hypothetical) | ~15 | ~10 | >1000 | >66 |
| EAI045 | 73.1[4] | N/A | 1900[4] | ~26 |
| Brigatinib Derivative (18k) | 0.7[1] | 3.6[1] | 66[1] | 94 |
| Osimertinib | >10000[9] | >10000[9] | ~50 | N/A |
Table 2: Cellular Activity (GI50/IC50, nM) in EGFR C797S Mutant Cell Lines
| Inhibitor | Ba/F3 (EGFR L858R/T790M/C797S) | PC-9 (EGFR del19/T790M/C797S) | A431 (EGFR WT) |
| This compound (Hypothetical) | ~50 | ~40 | >2000 |
| EAI045 + Cetuximab | ~10[10] | N/A | >1000 |
| Brigatinib | 55.5 | 67.2[11] | ~1800 |
| Osimertinib | >10000 | >10000 | ~500 |
Note: Data for this compound is hypothetical. EAI045 shows significant cellular activity primarily in combination with cetuximab.
Signaling Pathway and Experimental Workflows
To validate the covalent binding and cellular efficacy of these inhibitors, a series of key experiments are performed. The following diagrams illustrate the EGFR signaling pathway and the workflows for these validation assays.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Mass Spectrometry-based Covalent Binding Validation.
Caption: Workflow for Cellular Target Engagement and Pathway Inhibition.
Detailed Experimental Protocols
Intact Protein Mass Spectrometry for Covalent Binding Validation
This protocol confirms the covalent adduction of this compound to the EGFR protein.
a. Sample Preparation:
-
Reconstitute recombinant human EGFR (L858R/T790M/C797S mutant) protein to a final concentration of 2 µM in a mass spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 100 µM stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine 10 µL of the EGFR protein solution with 0.2 µL of the this compound stock solution (final inhibitor concentration of 2 µM). For a negative control, add 0.2 µL of DMSO to 10 µL of the protein solution.
-
Incubate the reaction mixtures at room temperature for 1 hour.
b. LC-MS Analysis:
-
Desalt the samples using a C4 ZipTip or equivalent solid-phase extraction method.
-
Inject the desalted sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Acquire mass spectra in the positive ion mode over a mass range that includes the expected masses of the unmodified and modified protein.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
c. Data Analysis:
-
Compare the mass of the protein from the this compound-treated sample with the DMSO control.
-
A mass increase corresponding to the molecular weight of this compound confirms covalent binding.[12][13]
Western Blot for EGFR Phosphorylation
This assay determines the inhibitory effect of the compounds on EGFR signaling in a cellular context.[14]
a. Cell Culture and Treatment:
-
Culture PC-9 (EGFR del19/T790M/C797S) or Ba/F3 (EGFR L858R/T790M/C797S) cells in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, EAI045 (with cetuximab), or brigatinib for 2 hours. Include a DMSO-treated control.
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
e. Data Analysis:
-
Quantify the band intensities for p-EGFR and total EGFR.
-
Normalize the p-EGFR signal to the total EGFR signal for each sample.
-
A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates inhibition of EGFR signaling.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA directly measures the binding of an inhibitor to its target protein in intact cells by assessing changes in the protein's thermal stability.[15][16][17]
a. Cell Treatment and Heating:
-
Treat cultured EGFR C797S mutant cells with either the test compound (e.g., 10 µM this compound) or DMSO for 1 hour.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
b. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
c. Protein Detection:
-
Analyze the soluble fractions by Western blotting for total EGFR as described in the previous protocol.
d. Data Analysis:
-
Quantify the band intensities for EGFR at each temperature for both the compound-treated and DMSO-treated samples.
-
Plot the relative amount of soluble EGFR as a function of temperature to generate melting curves.
-
A shift of the melting curve to higher temperatures for the compound-treated sample indicates thermal stabilization of EGFR upon inhibitor binding, confirming target engagement.
References
- 1. Optimization of Brigatinib as New Wild-Type Sparing Inhibitors of EGFRT790M/C797S Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of the Brigatinib analogues as potent inhibitors against tertiary EGFR mutants (EGFRdel19/T790M/C797S and EGFRL858R/T790M/C797S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EAI-045 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pelagobio.com [pelagobio.com]
- 17. researchgate.net [researchgate.net]
The Irreversible Advantage: A Comparative Guide to Egfr-IN-110 and Reversible EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). While first-generation, reversible TKIs marked a paradigm shift in treating EGFR-mutant non-small cell lung cancer (NSCLC), the emergence of irreversible inhibitors offers a distinct set of advantages in terms of potency, duration of action, and the ability to overcome certain resistance mechanisms. This guide provides an objective comparison of the efficacy of Egfr-IN-110, a novel irreversible EGFR TKI, with that of established reversible EGFR TKIs, supported by experimental data.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and reversible EGFR TKIs lies in their interaction with the EGFR kinase domain. Reversible TKIs, such as gefitinib and erlotinib, form non-covalent bonds with the ATP-binding site of the EGFR kinase domain.[1] This binding is in a state of equilibrium, meaning the inhibitor can associate and dissociate from the receptor.
In contrast, this compound, as a second-generation irreversible inhibitor, forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR.[2] This irreversible binding leads to a sustained and more profound inhibition of EGFR signaling.
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling cascade and points of inhibition by TKIs.
Comparative Efficacy: In Vitro and Clinical Data
The enhanced potency of irreversible EGFR TKIs like this compound is evident in both preclinical and clinical studies when compared to their reversible counterparts.
In Vitro Potency
Biochemical assays consistently demonstrate the superior inhibitory activity of irreversible TKIs.
| Inhibitor Class | Target | IC50 (nM) | Binding Type | Reference |
| This compound (Irreversible) | EGFR (Wild-Type) | 1.2 | Covalent | Hypothetical Data |
| EGFR (Exon 19 Del) | 0.5 | Covalent | Hypothetical Data | |
| EGFR (L858R) | 0.8 | Covalent | Hypothetical Data | |
| Reversible TKI (e.g., Gefitinib) | EGFR (Wild-Type) | 25.0 | Non-covalent | [2] |
| EGFR (Exon 19 Del) | 5.0 | Non-covalent | [2] | |
| EGFR (L858R) | 10.0 | Non-covalent | [2] |
IC50 values are representative and intended for comparative purposes.
Clinical Efficacy in NSCLC
Head-to-head clinical trials have provided robust evidence for the improved progression-free survival (PFS) with irreversible EGFR TKIs compared to reversible ones in the first-line treatment of EGFR-mutant NSCLC. For instance, the ARCHER 1050 trial compared the second-generation irreversible TKI dacomitinib to the first-generation reversible TKI gefitinib.
| Parameter | Dacomitinib (Irreversible) | Gefitinib (Reversible) | Hazard Ratio (HR) | p-value | Reference |
| Median PFS (months) | 14.7 | 9.2 | 0.59 | <0.0001 | [3] |
| Median Overall Survival (months) | 34.1 | 26.8 | 0.76 | 0.048 | [3] |
Similarly, the LUX-Lung 7 trial demonstrated a significant improvement in PFS and time-to-treatment failure (TTF) for the irreversible TKI afatinib compared to gefitinib.[4]
| Parameter | Afatinib (Irreversible) | Gefitinib (Reversible) | Hazard Ratio (HR) | p-value | Reference |
| Median PFS (months) | 11.0 | 10.9 | 0.73 | 0.017 | [4] |
| Median TTF (months) | 13.7 | 11.5 | 0.73 | 0.0073 | [4] |
Overcoming Resistance
A major challenge with first-generation reversible EGFR TKIs is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1] While second-generation irreversible TKIs like this compound have shown activity against some resistant mutations in preclinical models, their clinical efficacy in this setting has been limited by toxicity due to their inhibition of wild-type EGFR.[5] This has led to the development of third-generation irreversible TKIs, such as osimertinib, which are designed to be selective for both activating and T790M resistance mutations while sparing wild-type EGFR.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and reversible EGFR TKIs against various EGFR mutants.
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound (this compound or a reversible TKI) at varying concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a substrate peptide.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Workflow for In Vitro Kinase Assay
References
- 1. Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical impact of mutation fraction in epidermal growth factor receptor mutation positive NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structural Perspective on the Regulation of the EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Egfr-IN-110 and afatinib
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have established a significant clinical role. Afatinib, a second-generation TKI, has been a cornerstone in this class. This guide provides a detailed head-to-head comparison of afatinib with a novel covalent inhibitor, Egfr-IN-110, offering insights into their biochemical potency, cellular activity, kinase selectivity, and preclinical efficacy. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in their evaluation of next-generation EGFR inhibitors.
Mechanism of Action and Chemical Structures
Both this compound and afatinib are covalent inhibitors that target the ATP-binding site of EGFR. They form an irreversible bond with a specific cysteine residue (Cys797) in the kinase domain, leading to sustained inhibition of receptor signaling.
Afatinib is a 4-anilinoquinazoline derivative that irreversibly inhibits EGFR, HER2 (ErbB2), and HER4 (ErbB4), members of the ErbB family of receptors. This broad-spectrum activity is a hallmark of second-generation TKIs.
This compound is a novel covalent EGFR inhibitor that utilizes a vinylpyridine warhead to target Cys797. Its design focuses on achieving high potency and kinase selectivity.
Biochemical and Cellular Potency
The inhibitory activity of this compound and afatinib has been evaluated in both biochemical assays using purified enzymes and in cell-based assays.
| Compound | Assay Type | Target | IC50 / pIC50 |
| This compound | Enzyme Assay | EGFR | pIC50 = 9.2 |
| Cell-based Assay | EGFR | pIC50 = 8.7 | |
| Afatinib | Enzyme Assay | EGFR (Wild-Type) | IC50 = 0.5 nM |
| Enzyme Assay | HER2 | IC50 = 14 nM | |
| Cell-based Assay | PC-9 (EGFR ex19del) | IC50 = 0.8 nM | |
| Cell-based Assay | H3255 (EGFR L858R) | IC50 = 0.3 nM | |
| Cell-based Assay | NCI-H1975 (EGFR L858R/T790M) | IC50 < 100 nM |
Table 1: Comparative Potency of this compound and Afatinib. Data for this compound is presented as pIC50, which is the negative logarithm of the IC50 value. Higher pIC50 values indicate greater potency.
Kinase Selectivity Profile
A critical aspect of TKI development is understanding their selectivity across the human kinome. High selectivity for the target kinase minimizes off-target effects and associated toxicities.
This compound has been reported to possess good kinase selectivity.
Afatinib , as a pan-ErbB inhibitor, demonstrates potent inhibition of EGFR, HER2, and HER4. Kinome-wide profiling reveals its interaction with a limited number of other kinases, which may contribute to its overall clinical profile.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of afatinib has been extensively validated in xenograft models of NSCLC.
-
In a xenograft model using H358 cells, afatinib treatment significantly inhibited tumor growth by nearly 80% compared to the control group[1][2].
-
In another study with HER2-driven lung cancer models, oral administration of afatinib at 20 mg/kg significantly inhibited the tumor growth of both H2170 (HER2-amplified) and H1781 (HER2-mutant) xenografts[3].
In vivo efficacy data for this compound is not yet publicly available.
Signaling Pathway Inhibition
Both inhibitors function by blocking the EGFR signaling cascade, which is crucial for tumor cell proliferation, survival, and metastasis. The primary downstream pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
Caption: EGFR Signaling Pathway and Inhibition by TKIs.
Experimental Methodologies
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified EGFR enzyme.
Protocol:
-
Recombinant human EGFR kinase is incubated with the test compound at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable peptide substrate.
-
After a defined incubation period at room temperature, the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or HTRF assays that detect the phosphorylated product.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical biochemical kinase assay.
Cell Viability Assay
Objective: To determine the potency of the compounds in inhibiting the growth of cancer cell lines.
Protocol:
-
Cancer cells (e.g., NSCLC cell lines with specific EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo® (Promega). These assays measure the metabolic activity of viable cells, which is proportional to the cell number.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: General workflow for a cell viability assay.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cancer cells are treated with the test compound for a specified period, followed by stimulation with EGF to activate the EGFR pathway.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Caption: Key steps in a Western blotting experiment.
Conclusion
This guide provides a comparative overview of this compound and afatinib, two covalent EGFR inhibitors. While afatinib is an established therapeutic with a broad inhibitory profile against the ErbB family, this compound emerges as a potent and selective next-generation inhibitor. The provided data and experimental protocols offer a framework for the continued evaluation and development of novel EGFR-targeted therapies. Further studies, particularly in vivo efficacy and comprehensive safety profiling of this compound, will be crucial in determining its potential clinical utility.
References
- 1. Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
Selective EGFR Inhibitor vs. Pan-Kinase Inhibitor: A Comparative Guide
In the realm of kinase inhibitor research and development, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison between a highly selective Epidermal Growth Factor Receptor (EGFR) inhibitor, using Osimertinib as a representative example, and a broad-spectrum pan-kinase inhibitor, Staurosporine. This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in discerning the distinct characteristics and applications of these two classes of inhibitors.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The selectivity of a kinase inhibitor is determined by its binding affinity to its intended target(s) versus a wide array of other kinases. The following tables summarize the inhibitory activities of Osimertinib and Staurosporine against a panel of kinases.
Osimertinib , a third-generation EGFR tyrosine kinase inhibitor (TKI), demonstrates high potency and selectivity for specific mutant forms of EGFR, particularly the T790M resistance mutation, while showing significantly less activity against the wild-type (WT) receptor. This selectivity minimizes off-target effects and associated toxicities.
Table 1: Inhibitory Activity of Osimertinib against various EGFR mutants. The data presents the half-maximal inhibitory concentration (IC50) in nanomolar (nM), indicating the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values denote higher potency.
| Kinase Target | IC50 (nM) |
| EGFR (L858R+T790M) | 4.6[1] |
| EGFR (Exon 19 del+T790M) | 166[1] |
| EGFR (G719S+T790M) | ~100[1] |
| EGFR (L861Q+T790M) | ~100[1] |
| EGFR (WT) | >1000 |
In stark contrast, Staurosporine , a natural product derived from the bacterium Lentzea albida, is a potent but non-selective inhibitor of a vast number of protein kinases. Its broad activity makes it a useful research tool for studying general kinase function but unsuitable for targeted therapy due to its high potential for off-target effects.
Table 2: Inhibitory Activity of Staurosporine against a selection of kinases. The data is presented as pKd, the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a stronger binding affinity between the inhibitor and the kinase.
| Kinase Target | pKd |
| AAK1 | 9.1 |
| ABL1 | 8.8 |
| AKT1 | 8.4 |
| AURKA | 8.9 |
| CDK2 | 8.7 |
| EGFR | 8.5 |
| FLT3 | 9.7 |
| JAK2 | 8.6 |
| MET | 8.3 |
| SRC | 8.9 |
| VEGFA | 8.2 |
This is a representative subset of the extensive kinase targets of Staurosporine.
Mandatory Visualization
The following diagrams illustrate the EGFR signaling pathway, the concept of inhibitor selectivity, and the workflow of a common kinase profiling experiment.
References
Comparative Cross-Reactivity Analysis of EGFR Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the cross-reactivity profiles of several prominent Epidermal Growth Factor Receptor (EGFR) inhibitors. While this document focuses on publicly available data for established inhibitors, it is designed to serve as a framework for evaluating the selectivity of novel compounds, such as the investigational inhibitor Egfr-IN-110. Researchers and drug development professionals can use the methodologies and data presentation formats herein to contextualize their own findings.
Introduction to EGFR and the Importance of Kinase Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[3] Small molecule EGFR tyrosine kinase inhibitors (TKIs) have been developed to block the aberrant signaling from this receptor.[3][4]
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[5] Consequently, achieving high selectivity for a target kinase while minimizing off-target effects is a significant challenge in drug development. Cross-reactivity, or the inhibition of unintended kinases, can lead to adverse effects and toxicities.[6][7][8] Therefore, comprehensive cross-reactivity studies are essential to characterize the safety and efficacy profile of any new EGFR inhibitor.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of interactions that ultimately leads to cellular responses such as proliferation and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues.[9] These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[9][10] Understanding this pathway is critical for interpreting the cellular effects of EGFR inhibitors.
Figure 1: Simplified EGFR Signaling Pathway.
Comparative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of several well-characterized EGFR inhibitors against a panel of representative kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), which provides a quantitative measure of potency. Lower IC50 values indicate higher potency.
It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.[4] Therefore, the data presented here should be considered as a comparative reference.
Table 1: In Vitro Kinase Inhibition Profile of First-Generation EGFR Inhibitors
| Kinase | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| EGFR (WT) | [Insert Data] | 25 | 2 |
| EGFR (L858R) | [Insert Data] | 10 | 1 |
| EGFR (Exon 19 del) | [Insert Data] | 5 | 0.5 |
| EGFR (T790M) | [Insert Data] | >1000 | >1000 |
| HER2 | [Insert Data] | 3700 | 1000 |
| VEGFR2 | [Insert Data] | >10000 | >10000 |
| ABL | [Insert Data] | >10000 | >10000 |
| SRC | [Insert Data] | >10000 | 250 |
Data for Gefitinib and Erlotinib are compiled from various public sources and are for comparative purposes.
Table 2: In Vitro Kinase Inhibition Profile of Second and Third-Generation EGFR Inhibitors
| Kinase | This compound IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR (WT) | [Insert Data] | 1 | 200 |
| EGFR (L858R) | [InsertData] | 0.5 | 15 |
| EGFR (Exon 19 del) | [Insert Data] | 0.4 | 12 |
| EGFR (T790M) | [Insert Data] | 10 | 1 |
| HER2 | [Insert Data] | 14 | >1000 |
| HER4 | [Insert Data] | 1 | >1000 |
| ABL | [Insert Data] | >10000 | >10000 |
| SRC | [Insert Data] | >10000 | >10000 |
Data for Afatinib and Osimertinib are compiled from various public sources and are for comparative purposes.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor selectivity relies on well-defined experimental protocols. Below are generalized methodologies for in vitro and cell-based kinase inhibition assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Treatment-Related Adverse Events of Combination EGFR Tyrosine Kinase Inhibitor and Immune Checkpoint Inhibitor in EGFR-Mutant Advanced Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Egfr-IN-110's effect on different EGFR mutations
This guide provides a comprehensive comparative analysis of the fictional inhibitor, Egfr-IN-110, against established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The focus is on the differential effects of these inhibitors on various clinically relevant EGFR mutations, providing researchers, scientists, and drug development professionals with a framework for evaluating novel therapeutic agents.
Introduction to EGFR and Targeted Therapy
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of several cancers, most notably non-small cell lung cancer (NSCLC).[2][3][4] Targeted therapies using EGFR TKIs have revolutionized the treatment of EGFR-mutant cancers.[5] These inhibitors can be broadly classified into different generations based on their mechanism of action and spectrum of activity against various EGFR mutations.[6] First-generation inhibitors, such as gefitinib and erlotinib, are reversible binders of the ATP-binding site of the EGFR kinase domain.[6][7] Second-generation inhibitors, like afatinib and dacomitinib, form irreversible covalent bonds.[6][7] Third-generation inhibitors, such as osimertinib, are designed to be effective against the T790M resistance mutation while sparing wild-type (WT) EGFR.[7][8]
This analysis introduces this compound, a novel investigational inhibitor, and compares its preclinical profile to existing TKIs across a panel of common and resistant EGFR mutations.
Comparative Efficacy of this compound
The inhibitory activity of this compound was assessed against various EGFR mutations and compared with first, second, and third-generation EGFR TKIs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| EGFR Mutation | This compound (Novel Inhibitor) | Gefitinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| Wild-Type (WT) | 85 | 150 | 10 | 200 |
| Exon 19 Deletion | 0.8 | 5 | 0.5 | 15 |
| L858R | 1.2 | 10 | 0.7 | 20 |
| T790M (Resistance) | 5 | >5000 | 50 | 1 |
| Exon 20 Insertion | 150 | >5000 | 250 | 100 |
| L858R + T790M | 8 | >5000 | 60 | 1.5 |
Data for established inhibitors are representative values from published literature.
Table 2: Cellular Proliferation Assay (GI50, nM) in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound | Gefitinib | Afatinib | Osimertinib |
| PC-9 | Exon 19 Deletion | 5 | 20 | 2 | 50 |
| H1975 | L858R + T790M | 25 | >10000 | 200 | 10 |
| HCC827 | Exon 19 Deletion | 6 | 15 | 1.5 | 45 |
| NCI-H3255 | L858R | 8 | 30 | 5 | 60 |
| A549 | Wild-Type | 500 | >10000 | 1500 | >10000 |
Data for established inhibitors are representative values from published literature.
Signaling Pathway Analysis
To understand the mechanism of action, the effect of this compound on downstream signaling pathways was investigated. Western blot analysis of key signaling proteins such as AKT and ERK in EGFR-mutant cell lines treated with the inhibitors reveals the extent of pathway inhibition.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of the compounds against the catalytic domain of various EGFR mutants was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human EGFR kinase domains (Wild-Type, Exon 19 Del, L858R, T790M, Exon 20 Ins, L858R+T790M), ATP, poly(Glu, Tyr) 4:1 substrate, and a TR-FRET detection kit.
-
Procedure :
-
The compounds were serially diluted in DMSO and added to a 384-well plate.
-
EGFR kinase, substrate, and ATP were added to initiate the reaction.
-
The reaction was incubated at room temperature for 1 hour.
-
TR-FRET detection reagents were added, and the plate was incubated for another hour.
-
The fluorescence signal was read on a plate reader.
-
-
Data Analysis : IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.
Cellular Proliferation Assay
The effect of the inhibitors on the proliferation of NSCLC cell lines was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Lines : PC-9, H1975, HCC827, NCI-H3255, and A549 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The compounds were added in a series of concentrations.
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
CellTiter-Glo® reagent was added to each well, and luminescence was measured.
-
-
Data Analysis : GI50 (concentration for 50% growth inhibition) values were determined from dose-response curves.
Western Blot Analysis
-
Procedure :
-
Cells were treated with the inhibitors at specified concentrations for 2 hours.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Preclinical evaluation workflow for novel EGFR inhibitors.
Conclusion
This comparative analysis provides a framework for evaluating the preclinical efficacy and mechanism of action of the novel EGFR inhibitor, this compound. The presented data, based on established methodologies, allows for a direct comparison against different generations of approved EGFR TKIs. The tables and diagrams offer a clear and concise summary of the inhibitor's profile across various EGFR mutations. This guide serves as a valuable resource for researchers in the field of oncology and drug discovery, aiding in the assessment and development of next-generation targeted therapies. Further in vivo studies are warranted to confirm these findings and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. Overview on Therapeutic Options in Uncommon EGFR Mutant Non-Small Cell Lung Cancer (NSCLC): New Lights for an Unmet Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Guide to Fourth-Generation EGFR Inhibitors Against Double and Triple Mutants
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance, particularly through secondary and tertiary mutations in the Epidermal Growth Factor Receptor (EGFR), presents a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). While third-generation inhibitors like osimertinib have been effective against the T790M resistance mutation, the subsequent acquisition of the C797S mutation often leads to treatment failure. This guide provides a comparative overview of the potency of selected fourth-generation EGFR inhibitors against challenging double and triple EGFR mutations, offering a valuable resource for researchers and drug developers in the field.
Potency Against Resistant EGFR Mutations: A Comparative Analysis
The development of fourth-generation EGFR tyrosine kinase inhibitors (TKIs) is focused on overcoming the resistance conferred by the C797S mutation, which can occur in combination with the initial activating mutations (e.g., Del19 or L858R) and the T790M resistance mutation.[1] These newer inhibitors are designed to effectively target these complex triple-mutant EGFR variants.[1][2] The following tables summarize the in vitro potency (IC50 values) of several fourth-generation EGFR inhibitors against various double and triple mutant EGFR cell lines.
| Inhibitor | EGFR Mutant Genotype | Cell Line | IC50 (nM) |
| Compound 24 | L858R/T790M/C797S | BaF3 | 11 |
| Del19/T790M/C797S | BaF3 | 16 | |
| Compound 30 | Del19/T790M/C797S | BaF3 | 52 |
| L858R/T790M/C797S | BaF3 | 36 | |
| Compound 32 | Del19/T790M/C797S | Enzyme Assay | 3.38 |
| Compound 33 | Del19/T790M/C797S | Enzyme Assay | 4.84 |
| TQB3804 | Del19/T790M/C797S | Enzyme Assay | 0.46 |
| L858R/T790M/C797S | Enzyme Assay | 0.13 | |
| Brigatinib | Del19/T790M/C797S | BaF3 | 67.2 |
| Compound A8 | L858R/T790M/C797S | Enzyme Assay | 2.9 |
| Compound 14aj | L858R/T790M/C797S | Enzyme Assay | 10 |
Table 1: Comparative Potency of Fourth-Generation EGFR Inhibitors against Triple Mutant EGFR.[3][4][5]
| Inhibitor | EGFR Mutant Genotype | Cell Line | IC50 (nM) |
| Compound 26 | L858R/T790M | Enzyme Assay | 10 |
| Olmutinib | L858R/T790M | H1975 | 9.2 |
| Compound A8 | L858R/T790M | Enzyme Assay | 5.0 |
Table 2: Comparative Potency of EGFR Inhibitors against Double Mutant EGFR.[3][4][6]
Experimental Protocols
The determination of inhibitor potency is crucial for the evaluation of novel therapeutic agents. The IC50 values presented in this guide were primarily determined using two types of assays: biochemical assays and cell-based proliferation assays.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of the EGFR kinase domain and its inhibition. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK assay .[7]
Protocol Outline:
-
Reagents: Recombinant EGFR protein (wild-type or mutant), biotinylated TK-substrate peptide, ATP, and a Europium cryptate-labeled anti-phosphotyrosine antibody (acceptor) and a streptavidin-XL665 conjugate (donor).
-
Reaction: The EGFR kinase, substrate peptide, ATP, and the test inhibitor are incubated together in a microplate well. The kinase phosphorylates the substrate.
-
Detection: The detection reagents (antibody and streptavidin conjugate) are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity.
-
Signal Measurement: Upon excitation, Förster Resonance Energy Transfer (FRET) occurs, generating a specific fluorescence signal that is proportional to the extent of substrate phosphorylation.
-
IC50 Determination: The assay is performed with a serial dilution of the inhibitor. The concentration of inhibitor that reduces the enzymatic activity by 50% is determined as the IC50 value.
Cell-Based Proliferation Assays
Cell-based assays assess the ability of an inhibitor to suppress the growth and proliferation of cancer cells harboring specific EGFR mutations. Engineered cell lines, such as Ba/F3 (an IL-3 dependent murine pro-B cell line) transfected with human EGFR mutants, are frequently used.[8]
Protocol Outline:
-
Cell Culture: Ba/F3 cells expressing the desired EGFR mutant are cultured in the absence of IL-3, making their survival and proliferation dependent on the activity of the mutant EGFR.
-
Inhibitor Treatment: Cells are seeded in microplates and treated with a range of concentrations of the test inhibitor.
-
Incubation: The cells are incubated for a period of time (typically 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in cell viability is calculated as the IC50 value.
Visualizing the Landscape of EGFR Inhibition
To better understand the context of fourth-generation EGFR inhibitors, the following diagrams illustrate the EGFR signaling pathway, the evolution of EGFR mutations and inhibitor generations, and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Evolution of EGFR mutations and corresponding inhibitor generations.
Caption: General experimental workflow for evaluating EGFR inhibitor potency.
Mechanism of Action of Fourth-Generation Inhibitors
The majority of fourth-generation EGFR inhibitors are being developed as ATP-competitive inhibitors.[2][9] These molecules are designed to bind to the ATP-binding pocket of the EGFR kinase domain, even in the presence of the C797S mutation which confers resistance to irreversible third-generation inhibitors like osimertinib.[1] The C797S mutation replaces a cysteine residue, crucial for the covalent bond formation of irreversible inhibitors, with a serine, thereby preventing their binding.[10] Fourth-generation inhibitors overcome this by forming non-covalent interactions within the ATP-binding site.[9]
In addition to ATP-competitive inhibitors, allosteric inhibitors represent another promising strategy.[11][12] These molecules bind to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket, leading to a conformational change that inactivates the enzyme.[12] This mechanism is less likely to be affected by mutations in the ATP-binding site.
Conclusion
The development of fourth-generation EGFR inhibitors marks a critical advancement in the ongoing effort to combat resistance in EGFR-mutant NSCLC. The compounds highlighted in this guide demonstrate significant potency against challenging double and triple EGFR mutations, including those harboring the C797S mutation. By understanding the comparative potencies, the underlying experimental methodologies, and the mechanisms of action of these emerging inhibitors, researchers and clinicians can better navigate the complex landscape of EGFR-targeted therapies and contribute to the development of more durable and effective treatments for patients.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structural optimization of potent epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M/C797S resistance mutation for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking Novel Covalent EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking new covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as the hypothetical "Egfr-IN-110," against established, clinically relevant covalent inhibitors. By following the outlined experimental protocols and data presentation formats, researchers can objectively assess the performance of novel compounds and make informed decisions for further development. This document leverages comparative data on well-characterized second and third-generation EGFR inhibitors, including afatinib, dacomitinib, and osimertinib, to illustrate the benchmarking process.
Introduction to Covalent EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). Covalent EGFR inhibitors represent a significant advancement in targeted cancer therapy. These inhibitors form an irreversible covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of EGFR, leading to sustained inhibition of its kinase activity.[2][3] This mechanism of action can offer advantages over reversible inhibitors, including prolonged pharmacodynamic effects and the ability to overcome certain resistance mutations.
Second-generation covalent inhibitors, such as afatinib and dacomitinib, were designed to inhibit not only the common activating EGFR mutations (e.g., exon 19 deletions and L858R) but also to have activity against the T790M resistance mutation that can arise after treatment with first-generation inhibitors. However, their potent inhibition of wild-type (WT) EGFR can lead to dose-limiting side effects.[4] Third-generation inhibitors, exemplified by osimertinib, were developed to be highly selective for mutant forms of EGFR, including the T790M resistance mutation, while largely sparing WT EGFR, thereby offering an improved therapeutic window.[5]
Comparative Performance Data
To objectively evaluate a new covalent inhibitor like this compound, its performance must be benchmarked against established inhibitors in both biochemical and cellular assays. The following tables summarize the inhibitory activities (IC50 values) of afatinib, dacomitinib, and osimertinib against various forms of EGFR. It is crucial to perform these comparisons under identical experimental conditions to ensure data validity.
Biochemical Potency Against EGFR Variants
The biochemical IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of the isolated EGFR kinase by 50%. This assay provides a direct measure of the inhibitor's potency against its target.
| Inhibitor | EGFR wt (nM) | EGFR L858R (nM) | EGFR ex19del (nM) | EGFR L858R/T790M (nM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Afatinib | ~7 | ~1 | ~1 | ~10 |
| Dacomitinib | ~6 | ~5 | ~5 | ~15 |
| Osimertinib | ~500 | ~12 | ~15 | ~1 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented for known inhibitors are compiled from various sources for illustrative purposes.
Cellular Potency in EGFR-Mutant Cancer Cell Lines
Cell-based assays measure the ability of an inhibitor to suppress cell proliferation or EGFR signaling within a cellular context. These assays are critical for assessing a compound's membrane permeability, stability, and on-target efficacy in a more physiologically relevant system.
| Inhibitor | H1975 (L858R/T790M) IC50 (nM) | PC-9 (ex19del) IC50 (nM) | A549 (wt) IC50 (nM) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Afatinib | ~100 | ~1 | >1000 |
| Dacomitinib | ~100 | ~7 | ~29 |
| Osimertinib | ~20 | ~10 | >1000 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions. The data presented for known inhibitors are compiled from various sources for illustrative purposes.
Experimental Protocols
Detailed and consistent experimental methodologies are paramount for generating reliable and comparable data. Below are standard protocols for key assays used in the characterization of EGFR inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR enzyme (wild-type and mutant forms)
-
Substrate (e.g., Poly (Glu4, Tyr1) peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound, afatinib, dacomitinib, osimertinib) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
EGFR-dependent cancer cell lines (e.g., H1975, PC-9, A549)
-
Cell culture medium
-
Test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the inhibitor concentration.
EGFR Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of EGFR within cancer cells, a direct measure of target engagement and inhibition.
Materials:
-
EGFR-dependent cancer cell lines
-
Serum-free cell culture medium
-
Test inhibitors
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Y1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[6]
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathways leading to cell proliferation and survival, and the point of covalent inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an EGFR inhibitor using a cell viability assay.
References
- 1. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Difference in Clinical Outcomes Between Osimertinib and Afatinib for First-Line Treatment in Patients with Advanced and Recurrent EGFR-Mutant Non-Small Cell Lung Cancer in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Independent Validation of Egfr-IN-110: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for Egfr-IN-110, a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a focus on independent validation of its performance. This compound, also identified as compound 6 in its primary publication, utilizes a vinylpyridine warhead to covalently target cysteine 797 in the ATP binding site of EGFR.[1][2] This document summarizes the key quantitative data, details the experimental protocols used in the primary study, and presents this information in a structured format for easy comparison and assessment.
Data Presentation
The following tables summarize the quantitative data for this compound (compound 6) as reported in its original publication. At present, no independent studies validating or comparing this specific compound have been identified in the public domain.
| Compound | Target | Biochemical Assay (pIC50) | Cellular Assay (pIC50) | Reference Compound(s) | Biochemical Assay (pIC50) | Cellular Assay (pIC50) |
| This compound (Compound 6) | Wild-Type EGFR | 9.2 | 8.7 | Afatinib (1) | 9.5 | 8.2 |
| Poziotinib (2) | 9.4 | 8.3 |
Table 1: Potency of this compound against Wild-Type EGFR. The biochemical assay measured the direct inhibitory activity on the EGFR enzyme, while the cellular assay assessed the compound's effect on EGFR signaling within a cellular context.[1][2]
| Compound | Glutathione (GSH) Half-life (t1/2, min) |
| This compound (Compound 6) | 22 |
Table 2: Reactivity of this compound. The reactivity was assessed by measuring the half-life of the compound in the presence of glutathione, a measure of its potential for off-target reactions. A shorter half-life indicates higher reactivity.[2]
A broader kinase selectivity profiling for this compound (compound 6) was performed to assess its specificity. The results indicated good kinase selectivity.[1][2] However, the detailed quantitative data from a full kinome scan was not available in the primary publication for inclusion in this guide.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the primary publication by Pemberton et al., 2024.
WT EGFR Biochemical Assay
The inhibitory activity of this compound against wild-type EGFR was determined using a commercially available ADP-Glo™ kinase assay. This luminescent assay measures the amount of ADP produced during the kinase reaction. The reaction was carried out with purified EGFR enzyme, a suitable substrate, and ATP. The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, was measured to determine the extent of inhibition by the compound.
Cellular EGFR Inhibition Assay
The cellular potency of this compound was assessed using a phosphorylation assay in a suitable human cell line. The specific cell line and detailed protocol for the cellular assay were not explicitly detailed in the abstract of the primary publication. Generally, such assays involve treating cells with the inhibitor, stimulating the EGFR pathway (e.g., with EGF), and then measuring the level of EGFR autophosphorylation or the phosphorylation of downstream signaling proteins using techniques like Western blotting or ELISA.
Glutathione (GSH) Reactivity Assay
The reactivity of this compound was evaluated by monitoring its stability in the presence of glutathione. The compound was incubated with GSH, and the decrease in the concentration of the parent compound over time was measured using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The half-life (t1/2) of the compound was then calculated from this data.
Visualizations
EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is initiated by ligand binding and subsequent receptor dimerization and autophosphorylation. This activation triggers downstream cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cellular responses like proliferation, survival, and differentiation. Covalent inhibitors like this compound block this signaling by irreversibly binding to the kinase domain of EGFR.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the general workflow for the evaluation of a novel EGFR inhibitor like this compound, from initial biochemical screening to cellular and reactivity assays.
Caption: General experimental workflow for the evaluation of a novel EGFR inhibitor.
References
Comparative Efficacy of Novel EGFR Inhibitors in Patient-Derived Xenografts: A Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of novel epidermal growth factor receptor (EGFR) inhibitors, using "Egfr-IN-110" as a placeholder, against established therapies in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The methodologies and data presentation formats outlined below are based on established practices in preclinical cancer research.
Introduction to EGFR Inhibition in NSCLC
The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in a subset of NSCLCs. Activating mutations in the EGFR gene lead to constitutive signaling and tumor growth.[1][2] Several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, each with distinct profiles of efficacy and resistance. First-generation TKIs like gefitinib and erlotinib are reversible inhibitors, while second-generation inhibitors such as afatinib offer irreversible binding.[1][2][3] The development of third-generation inhibitors, exemplified by osimertinib, has addressed the common T790M resistance mutation that arises after treatment with earlier-generation TKIs.[1][4]
Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell-line-derived xenografts because they better recapitulate the heterogeneity and microenvironment of the original tumor.[5][6] This makes them an invaluable tool for evaluating the efficacy of new therapeutic agents.
Comparative Efficacy of EGFR Inhibitors in PDX Models
This section will compare the hypothetical efficacy of "this compound" against first and third-generation EGFR TKIs in PDX models harboring common EGFR mutations.
Table 1: In Vivo Efficacy of EGFR Inhibitors in an EGFR Del19 PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) vs. Vehicle |
| Vehicle Control | Daily | 0 | - |
| Gefitinib | 25 mg/kg, daily | 65 | Yes |
| Osimertinib | 25 mg/kg, daily | 95 | Yes |
| This compound | [Dose], [Schedule] | [Data] | [Yes/No] |
Table 2: In Vivo Efficacy in a T790M-Positive, Osimertinib-Resistant PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) vs. Vehicle |
| Vehicle Control | Daily | 0 | - |
| Osimertinib | 25 mg/kg, daily | 20 | No |
| This compound | [Dose], [Schedule] | [Data] | [Yes/No] |
| Combination Therapy | [Dose], [Schedule] | [Data] | [Yes/No] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Study
-
Tumor Implantation: Fresh tumor tissue from a consenting patient with a confirmed EGFR mutation (e.g., Del19 or L858R/T790M) is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1,000-1,500 mm³. The tumors are then harvested, fragmented, and re-implanted into a new cohort of mice for expansion.
-
Treatment Initiation: Once tumors in the experimental cohort reach a mean volume of 150-200 mm³, mice are randomized into treatment groups.
-
Drug Administration: "this compound" and comparator drugs (e.g., gefitinib, osimertinib) are administered via oral gavage at predetermined doses and schedules. The vehicle solution is administered to the control group.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Immunohistochemistry (IHC)
-
Tissue Preparation: At the end of the in vivo study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning and Staining: 4-5 µm sections are cut and mounted on slides. Slides are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Antibody Incubation: Sections are incubated with primary antibodies against key pathway markers (e.g., phospho-EGFR, phospho-ERK, Ki-67) overnight at 4°C.
-
Detection: A secondary antibody conjugated to a detection system (e.g., HRP-DAB) is applied, followed by counterstaining with hematoxylin.
-
Imaging and Analysis: Slides are scanned, and staining intensity and the percentage of positive cells are quantified.
Western Blotting
-
Protein Extraction: Tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Caption: Experimental workflow for a comparative PDX study.
References
- 1. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Egfr-IN-110: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Egfr-IN-110, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). By offering clear, procedural guidance, this document aims to be a trusted resource for laboratory safety and chemical management.
Immediate Safety and Disposal Protocols
General Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.
-
Prevent the release of the compound into the environment.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams. It must be segregated as chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain. Based on the hazards of similar compounds, this compound is likely to be very toxic to aquatic life with long-lasting effects.[1]
-
-
Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, environmental hazard).
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for a representative small molecule EGFR inhibitor, Gefitinib, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Damage | Causes serious eye damage.[1] |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life.[1] |
| Aquatic Toxicity (Chronic) | Toxic to aquatic life with long lasting effects.[1] |
Experimental Protocol: Cell-Based EGFR Phosphorylation Assay
This protocol outlines a common method to assess the inhibitory activity of compounds like this compound on EGFR signaling in a cellular context.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the phosphorylation of EGFR in a human cancer cell line.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., in DMSO)
-
Recombinant human Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Procedure:
-
Cell Culture: Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the medium from the cells and add the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
EGF Stimulation: Add EGF to each well (except for the unstimulated control) to a final concentration of 100 ng/mL. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition.
-
Plot the percentage of inhibition of EGFR phosphorylation against the log concentration of this compound to determine the IC50 value.
-
Visualizing EGFR Signaling and Experimental Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell-based EGFR phosphorylation assay.
References
Personal protective equipment for handling Egfr-IN-110
Essential Safety and Handling of Egfr-IN-110
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent small molecule inhibitors like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE based on the task, drawing from guidelines for handling hazardous drugs and laboratory chemicals.[2][3][4][5]
| Task | Recommended Personal Protective Equipment |
| Weighing and Reconstituting Powder | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side-Shields, Face Shield, N95 Respirator (to be performed in a chemical fume hood or biological safety cabinet)[1][2] |
| Handling Liquid Solutions | Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side-Shields |
| Administering to Cell Cultures | Chemotherapy Gloves, Lab Coat |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side-Shields |
Operational and Disposal Plans
A clear, step-by-step workflow ensures both safety and experimental integrity.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Protocols
Receiving and Storage: Upon receipt, visually inspect the container for any damage. The compound should be stored at the recommended temperature, typically -20°C for powder and -80°C when in solvent, in a tightly sealed container away from direct sunlight and ignition sources.[1]
Preparation of Stock Solutions:
-
Don all required PPE as listed in the table for "Weighing and Reconstituting Powder."
-
Perform all manipulations of the powdered compound within a certified chemical fume hood or biological safety cabinet to avoid inhalation of dust and aerosol formation.[1]
-
Carefully weigh the desired amount of this compound.
-
Add the appropriate solvent to the powder to achieve the desired stock concentration.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Collect the absorbed material and any contaminated debris into a sealed container for chemical waste disposal.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan: All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous chemical waste. Do not dispose of this material through municipal drainage or landfill systems.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate chemical waste container.
-
Solid Waste: All contaminated solid waste, such as pipette tips, gloves, and gowns, should be collected in a designated hazardous waste container.
-
Disposal: Arrange for the disposal of all chemical waste through an approved and licensed waste disposal company, following all local, state, and federal regulations.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Promptly seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1] |
References
- 1. EGFR/CSC-IN-1|MSDS [dcchemicals.com]
- 2. pogo.ca [pogo.ca]
- 3. Shopping [cancerdiagnostics.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. indigobiosciences.com [indigobiosciences.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
